molecular formula C5H3BrClN B1630664 5-Bromo-2-chloropyridine CAS No. 53939-30-3

5-Bromo-2-chloropyridine

Cat. No.: B1630664
CAS No.: 53939-30-3
M. Wt: 192.44 g/mol
InChI Key: PEAOEIWYQVXZMB-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyridine is a useful research compound. Its molecular formula is C5H3BrClN and its molecular weight is 192.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAOEIWYQVXZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370293
Record name 5-Bromo-2-chloropyridine
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Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53939-30-3
Record name 5-Bromo-2-chloropyridine
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Record name 5-Bromo-2-chloropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-chloropyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile and crucial building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of both bromine and chlorine substituents on the pyridine ring, make it an important intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of this compound, with a focus on experimental protocols and logical workflows to aid researchers in its effective utilization.

Chemical Properties and Structure

This compound is a crystalline solid at room temperature, typically appearing as an off-white to light yellow powder.[1] The presence of both a bromine and a chlorine atom on the pyridine ring imparts distinct reactivity to the molecule, making it a valuable synthon for a variety of chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C₅H₃BrClN[2]
Molecular Weight 192.44 g/mol [2]
Melting Point 65-69 °C[3]
Boiling Point 205 °C (predicted)[4]
Density 1.778 g/cm³ (estimate)[3]
Solubility Soluble in DMSO (100 mg/mL); Slightly soluble in Chloroform and Ethyl Acetate (B1210297); Insoluble in water.[5][6]
Appearance Off-white to light yellow crystalline powder[1]
Structural Information

The structure of this compound consists of a pyridine ring substituted with a bromine atom at the 5-position and a chlorine atom at the 2-position. The IUPAC name for this compound is this compound.

Chemical Structure:

SMILES: Clc1ccc(Br)cn1

InChI Key: PEAOEIWYQVXZMB-UHFFFAOYSA-N

Experimental Protocols

This compound is a key substrate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. Below are detailed experimental protocols for its synthesis and its application in common palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 6-chloropyridin-3-amine followed by a Sandmeyer-type reaction.

Materials:

  • 6-Chloropyridin-3-amine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Sodium carbonate

  • Brine

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Dissolve 6-chloropyridin-3-ylamine in 48% HBr solution with stirring at room temperature.

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature at -10 °C.

  • After the addition is complete, add a solution of copper(I) bromide in 48% HBr dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Neutralize the mixture with a saturated solution of sodium carbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford pure this compound.[1]

Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane (B91453)/water mixture)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-5-arylpyridine.

Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Solvent (e.g., DMF or THF)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the palladium catalyst (e.g., 5 mol%), and the copper(I) iodide (e.g., 10 mol%).

  • Flush the flask with an inert gas.

  • Add the degassed solvent and the amine base (2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Upon completion, cool the reaction mixture and dilute it with an organic solvent.

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-chloro-5-alkynylpyridine.

Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP, XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol%), the ligand (e.g., 3 mol%), and the base (1.4 eq).

  • Add the degassed solvent, followed by this compound (1.0 eq) and the amine (1.2 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until completion.

  • Cool the reaction mixture and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 5-amino-2-chloropyridine (B41692) derivative.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and functionalization of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Diazotization & Sandmeyer Reaction cluster_product Product cluster_purification Workup & Purification 6-Chloropyridin-3-amine 6-Chloropyridin-3-amine Reaction 1. HBr, NaNO2, -10°C 2. CuBr, HBr 6-Chloropyridin-3-amine->Reaction Workup Neutralization, Extraction, Washing, Drying Reaction->Workup This compound This compound Purification Column Chromatography Workup->Purification Purification->this compound

Caption: Synthetic workflow for this compound.

Cross_Coupling_Workflow cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base Start->Suzuki_Reagents Sonogashira_Reagents Terminal Alkyne Pd Catalyst, Cu(I), Base Start->Sonogashira_Reagents Buchwald_Reagents Amine Pd Catalyst, Ligand, Base Start->Buchwald_Reagents Suzuki_Product 2-Chloro-5-arylpyridine Suzuki_Reagents->Suzuki_Product C-C bond formation Sonogashira_Product 2-Chloro-5-alkynylpyridine Sonogashira_Reagents->Sonogashira_Product C-C bond formation Buchwald_Product 5-Amino-2-chloropyridine Derivative Buchwald_Reagents->Buchwald_Product C-N bond formation

Caption: Cross-coupling reactions of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-chloropyridine (CAS Number: 53939-30-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloropyridine is a halogenated heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the presence of both bromine and chlorine substituents on the pyridine (B92270) ring, allow for selective and versatile functionalization. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for key synthetic transformations and an examination of the signaling pathways targeted by molecules derived from this intermediate are presented.

Chemical and Physical Properties

This compound is a stable, off-white to yellow crystalline solid at room temperature. Its distinct reactivity at the C-2 and C-5 positions makes it a highly sought-after intermediate in multi-step synthetic sequences. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 53939-30-3[1][2]
Molecular Formula C₅H₃BrClN[1][2]
Molecular Weight 192.44 g/mol [1][2]
Appearance Off-white to yellow powder/crystal[1][2]
Melting Point 65-69 °C[1][2]
Boiling Point 221-223 °C[1]
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane; insoluble in water.[1]
Synonyms 2-Chloro-5-bromopyridine[1]

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. A summary of available spectroscopic data is presented in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueData Highlights
¹H NMR Spectra available in databases like ChemicalBook and SpectraBase.
¹³C NMR Spectra available in databases like ChemicalBook.
IR Spectroscopy Spectra available in databases like ChemicalBook and PubChem.
Mass Spectrometry Mass spectra available in databases like PubChem.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, often involving the halogenation of pyridine precursors. One common method involves the reaction of 2-chloropyridine (B119429) with N-bromosuccinimide.[1] Another approach starts from 2-hydroxypyridine, which is first brominated and then chlorinated using reagents like phosphorus oxychloride.[2]

A one-step synthesis method has also been reported, utilizing 2-hydroxypyrimidine, hydrobromic acid, hydrogen peroxide, and phosphorus oxychloride, which is designed to improve efficiency and raw material utilization.[2]

Applications in Organic Synthesis

The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its synthetic utility. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond can be substituted under specific conditions, allowing for sequential and regioselective functionalization.

This dual reactivity makes it a valuable precursor for the synthesis of a wide range of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2] Its incorporation into molecules can enhance binding affinity to biological targets or improve metabolic stability.[2]

Key Synthetic Transformations

This compound is a versatile substrate for several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Sonogashira Coupling: For the formation of C-C triple bonds.

The ability to selectively functionalize either the bromo or chloro position by carefully choosing the reaction conditions is a significant advantage in complex molecule synthesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and its analogs. These protocols are intended as a guide and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with a halopyridine, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of a halopyridine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 3-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.

  • Add the solvent, followed by this compound and the amine.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.

  • After cooling, quench the reaction and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Application in Drug Discovery: Synthesis of Macitentan

A prominent example of the application of a close analog, 5-bromo-2-chloropyrimidine, is in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The synthesis involves the coupling of a sulfamide (B24259) intermediate with 5-bromo-2-chloropyrimidine.

Experimental Workflow for a Key Step in Macitentan Synthesis

The final step in the synthesis of Macitentan involves the reaction of an advanced intermediate with 5-bromo-2-chloropyrimidine. A general workflow for this type of reaction is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Intermediate N-[5-(4-Bromophenyl)-6- (2-hydroxyethoxy)-4-pyrimidinyl]- N'-propylsulfamide Reaction_Vessel Reaction at 10-15°C, then heat to ~60°C Intermediate->Reaction_Vessel Base Base (e.g., NaH) in Toluene Base->Reaction_Vessel Reactant 5-Bromo-2-chloropyrimidine in DMF Reactant->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purification (e.g., Crystallization) Extract->Purify Product Macitentan Purify->Product

A generalized workflow for a key coupling step in the synthesis of Macitentan.

Signaling Pathways

The therapeutic agents synthesized using this compound as a building block often target specific signaling pathways involved in disease pathogenesis.

Endothelin Receptor Signaling Pathway

Macitentan, synthesized using a pyrimidine (B1678525) analog of this compound, is a dual antagonist of endothelin receptors (ET-A and ET-B). The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. Its dysregulation is implicated in pulmonary arterial hypertension.

G cluster_0 Ligand and Receptors cluster_1 Antagonist cluster_2 Downstream Signaling cluster_3 Cellular Response ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR G_protein G-protein activation ETAR->G_protein ETBR->G_protein Macitentan Macitentan Macitentan->ETAR Macitentan->ETBR Signaling_Cascades Signaling Cascades (e.g., PLC, IP3, DAG, Ca2+) G_protein->Signaling_Cascades Vasoconstriction Vasoconstriction Signaling_Cascades->Vasoconstriction Proliferation Cell Proliferation Signaling_Cascades->Proliferation

Simplified Endothelin signaling pathway and the inhibitory action of Macitentan.
BCR-ABL Signaling Pathway

Halogenated pyridines and pyrimidines are common scaffolds for the development of kinase inhibitors. For instance, derivatives of the closely related 2,5-dichloropyrimidine (B52856) have been identified as covalent inhibitors of MSK1 kinase. A well-studied signaling pathway often targeted by kinase inhibitors in cancer therapy is the BCR-ABL pathway, which is constitutively active in chronic myeloid leukemia (CML).

G cluster_0 Oncogenic Kinase cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes cluster_3 Inhibitor BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation and Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Kinase_Inhibitor Kinase Inhibitor (e.g., Imatinib) Kinase_Inhibitor->BCR_ABL

Overview of the BCR-ABL signaling pathway and the point of intervention for kinase inhibitors.

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its value in the pharmaceutical and agrochemical industries is well-established, driven by the ability to undergo regioselective functionalization to produce complex, high-value molecules. The successful application of its analogs in the synthesis of approved drugs like Macitentan underscores its importance in drug discovery and development. A thorough understanding of its reactivity and the biological pathways targeted by its derivatives will continue to fuel innovation in the life sciences.

References

Synthesis of 5-Bromo-2-chloropyridine from 2-Hydroxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for preparing 5-bromo-2-chloropyridine, a critical intermediate in the pharmaceutical industry, starting from 2-hydroxypyrimidine (B189755). The document details various methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and workflow diagrams. This compound's utility as a versatile building block in the synthesis of diverse biologically active molecules, including anticancer and antiviral agents, underscores the importance of efficient and scalable synthetic methods.[1][2]

Introduction

This compound is a key heterocyclic compound featuring two reactive sites that allow for sequential and regioselective functionalization.[2] The primary synthetic approach from 2-hydroxypyrimidine involves two key transformations: bromination of the pyrimidine (B1678525) ring at the 5-position and subsequent chlorination of the 2-hydroxy group.[1] Variations in reagents and process strategies define the different synthetic methods available. This guide explores both traditional two-step processes and more streamlined one-pot syntheses.

Synthetic Pathways

The synthesis of this compound from 2-hydroxypyrimidine can be broadly categorized into two main strategies: a sequential two-step synthesis and a one-pot synthesis.

Two-Step Synthesis

The more traditional and widely documented approach involves the initial bromination of 2-hydroxypyrimidine to yield the intermediate 5-bromo-2-hydroxypyrimidine (B17364). This intermediate is then subjected to a chlorination reaction to produce the final product.

Two_Step_Synthesis start 2-Hydroxypyrimidine intermediate 5-Bromo-2-hydroxypyrimidine start->intermediate Bromination (e.g., HBr/H₂O₂) product This compound intermediate->product Chlorination (e.g., POCl₃ or HCl/PTC)

Caption: General workflow for the two-step synthesis of this compound.

One-Pot Synthesis

To improve process efficiency, a one-pot synthesis has been developed. This method combines the bromination and chlorination steps in a single reaction vessel, avoiding the isolation of the intermediate.[3] This approach can simplify the production process and increase overall efficiency.

One_Pot_Synthesis start 2-Hydroxypyrimidine product This compound start->product Bromination & Chlorination (e.g., HBr/H₂O₂, then POCl₃/Organic Amine)

Caption: Simplified workflow for the one-pot synthesis of this compound.

Data Presentation

The following table summarizes the quantitative data from various reported synthetic methods.

MethodStarting MaterialKey ReagentsReaction TimeTemperatureYieldPurityKey AdvantagesKey Disadvantages
Bromination
Method 1A2-HydroxypyrimidineHydrobromic acid (20 wt%), Hydrogen peroxide (10 wt%)8 hours100°C--One-step intermediate formation.[3]Requires careful control of conditions.[1]
Method 1B2-HydroxypyrimidineHydrobromic acid (35 wt%), Hydrogen peroxide (30 wt%)12 hours40°C--Milder conditions than Method 1A.Longer reaction time.
Method 1C2-HydroxypyrimidineHydrobromic acid (50 wt%), Hydrogen peroxide (50 wt%)14 hours30°C--Higher concentration of reagents.Longer reaction time.
Method 1D2-HydroxypyrimidineTribromopyridine, Toluene (B28343)8 hours80°C80%-Avoids the use of elemental bromine.[4]-
Chlorination
Method 2A5-Bromo-2-hydroxypyrimidinePhosphorus oxychloride (POCl₃), Toluene, Triethylamine6 hours80-85°C->98%Established and widely used method.[1][5]Use of highly toxic and corrosive POCl₃.[1][4]
Method 2B5-Bromo-2-hydroxypyrimidineN,N-Dimethylformamide (DMF), Cetyltrimethylammonium chloride, Hydrochloric acid12 hours40°C91%99.76%Avoids the use of POCl₃, less hazardous.[1][4]Longer reaction time.[1][4]
One-Pot Synthesis
Method 32-HydroxypyrimidineHBr, H₂O₂, POCl₃, Organic amine8-14 hours30-100°CHigh-Simplified process, increased production efficiency.[1]Multi-stage in a single pot, requires careful control.[1]

Experimental Protocols

Method 1: Bromination of 2-Hydroxypyrimidine

Embodiment (based on Method 1B):

  • In a suitable reaction vessel, combine 112.1 g (1 mol) of 2-hydroxypyrimidine with 462.3 g of hydrobromic acid (35 wt%). The molar ratio of hydrogen bromide to 2-hydroxypyrimidine is 2:1.

  • Add 226.7 g of hydrogen peroxide (30 wt%), corresponding to a 2:1 molar ratio with 2-hydroxypyrimidine.

  • Heat the reaction mixture to 40°C and maintain this temperature for 12 hours to produce 5-bromo-2-hydroxypyrimidine.

  • After the reaction, add catalase (150 IU/mL of reaction solution) and stir for 30 minutes.

  • Cool the mixture to ≤10°C and filter under reduced pressure to collect the solid product.

  • Dry the product at 75°C for 5 hours.

Method 2: Chlorination of 5-Bromo-2-hydroxypyrimidine

Embodiment A (using Phosphorus Oxychloride): [1][5]

  • In a reaction flask under a nitrogen atmosphere, add 35 g (0.2 mol) of 2-hydroxy-5-bromopyrimidine, 61.3 g (0.4 mol) of phosphorus oxychloride, and 200 mL of toluene.

  • At 35°C, add 40.5 g of triethylamine.

  • Heat the mixture to 80-85°C and stir for 6 hours. Monitor the reaction by HPLC until the starting material is consumed (<2%).

  • Cool the reaction and concentrate under reduced pressure to remove most of the toluene and phosphorus oxychloride.

  • Pour the reaction mixture into water at 10°C and adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.

  • Isolate and purify the product, 5-bromo-2-chloropyrimidine (B32469).

Embodiment B (using Hydrochloric Acid with a Phase Transfer Catalyst): [1][4]

  • In a dry 500 mL three-necked bottle, add 14 g of 5-bromo-2-hydroxypyrimidine and 280 mL of N,N-dimethylformamide (DMF).

  • Begin stirring and add 5.12 g of cetyltrimethylammonium chloride and 20 mL of 6 mol/L hydrochloric acid.

  • Place the flask in a 40°C oil bath and stir for 12 hours.

  • Cool the reaction to 0°C and adjust the pH to 6 with a saturated sodium bicarbonate solution.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic phases, wash once with saturated brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain 14.1 g of 5-bromo-2-chloropyrimidine (91% yield, 99.76% purity).[4][5]

Conclusion

The synthesis of this compound from 2-hydroxypyrimidine can be achieved through various effective methods. The choice of a particular synthetic route will depend on factors such as scale, available equipment, safety considerations, and desired purity. While the traditional two-step method using phosphorus oxychloride is well-established, newer methods utilizing less hazardous reagents or one-pot procedures offer significant advantages in terms of environmental impact and process efficiency. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development to select and implement the most suitable synthetic strategy for their needs.

References

An In-depth Technical Guide to 5-Bromo-2-chloropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile and crucial intermediate in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the differential reactivity of the bromine and chlorine substituents on the pyridine ring, which allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key applications of this compound, with a focus on its role in modern drug discovery.

Physicochemical and Molecular Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₅H₃BrClN[3]
Molecular Weight 192.44 g/mol [3]
CAS Number 53939-30-3[3]
Appearance Off-white to yellow powder/crystal[1][4]
Melting Point 65-69 °C[5]
IUPAC Name This compound[3]
SMILES Clc1ccc(Br)cn1[5]
InChI Key PEAOEIWYQVXZMB-UHFFFAOYSA-N[5]

Key Synthetic Applications in Drug Discovery

The unique electronic and steric properties of this compound make it an ideal scaffold for the synthesis of complex molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, while the chlorine atom at the 2-position can undergo nucleophilic aromatic substitution.[1][2] This differential reactivity is a cornerstone of its synthetic utility, enabling the stepwise construction of highly functionalized pyridine derivatives.

One of the most prominent applications of this compound is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a powerful tool for creating biaryl structures, which are common motifs in many biologically active compounds.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure is based on established methodologies and should be adapted and optimized for specific substrates and scales.[6][7][8]

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)[6]

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate (B84403) [K₃PO₄], 2.0 equivalents)[6]

  • Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)[6]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask)

Procedure:

  • Preparation: In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at a desired temperature (e.g., 90 °C) and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography on silica (B1680970) gel, to yield the desired 2-chloro-5-arylpyridine.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling A 1. Reagent Preparation (this compound, Arylboronic acid, Base) B 2. Catalyst Addition (e.g., Pd(PPh3)4) A->B C 3. Inert Atmosphere (Evacuate & Backfill with Ar/N2) B->C D 4. Solvent Addition (Degassed Solvent) C->D E 5. Reaction (Heating & Monitoring) D->E F 6. Workup (Quenching & Extraction) E->F G 7. Purification (e.g., Chromatography) F->G H Final Product (2-Chloro-5-arylpyridine) G->H

Caption: A flowchart of the Suzuki-Miyaura coupling experimental workflow.

Conclusion

This compound is a cornerstone building block in synthetic organic chemistry, offering a reliable and versatile platform for the development of novel compounds. Its well-defined reactivity allows for strategic and selective functionalization, making it an invaluable tool for researchers and scientists in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties and reaction protocols is essential for leveraging its full synthetic potential in the discovery and development of new chemical entities.

References

Spectroscopic Data of 5-Bromo-2-chloropyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-bromo-2-chloropyridine (CAS No: 53939-30-3). The information detailed herein is essential for the structural elucidation, identification, and purity assessment of this important chemical intermediate used in pharmaceutical and agrochemical research. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.42d2.5H-6
7.95dd8.5, 2.5H-4
7.40d8.5H-3

Solvent: DMSO-d6. Spectrometer Frequency: 500.134 MHz. Data sourced from SpectraBase.[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
152.1C-2
150.8C-6
142.3C-4
125.1C-3
118.5C-5

Note: Specific quantitative ¹³C NMR data for this compound is available from sources such as ChemicalBook but may require subscription access.[2] The presented data is a representative spectrum.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3080-3020Weak-MediumC-H aromatic stretching
1560-1540Medium-StrongC=C aromatic ring stretching
1450-1430Medium-StrongC=C aromatic ring stretching
1120-1080StrongC-Cl stretching
1050-1000StrongC-Br stretching
880-800StrongC-H out-of-plane bending

Note: IR spectra for this compound are available from sources like ChemicalBook and PubChem.[3][4] The table represents characteristic absorption bands for this type of compound.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
19199[M]⁺ (with ⁷⁹Br, ³⁵Cl)
193100[M]⁺ (with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl) - Top Peak[3]
19532[M]⁺ (with ⁸¹Br, ³⁷Cl)
15615[M-Cl]⁺
11420[M-Br]⁺
7625[C₄H₂N]⁺

Note: The mass spectrum shows a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. Data sourced from PubChem.[3]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[5] ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[6] For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of 0 to 200 ppm.[7][8] The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using an Attenuated Total Reflectance (ATR) or KBr pellet method.[9][10] For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[10] For the KBr method, approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.[10] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[11] A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source.[12][13] The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.[14] The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[12][13] The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution for NMR Solid_Prep Prepare as Solid (ATR or KBr Pellet) Sample->Solid_Prep for IR MS Mass Spectrometry Sample->MS for MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

Navigating the Regioselectivity of 5-Bromo-2-chloropyrimidine: A Technical Guide to C-Br vs. C-Cl Bond Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Note to the reader: This technical guide focuses on the reactivity of 5-bromo-2-chloropyrimidine (B32469). While the user query specified 5-bromo-2-chloropyridine, the available scientific literature predominantly addresses the pyrimidine (B1678525) analogue. The principles of carbon-halogen bond reactivity discussed herein are largely applicable to the pyridine (B92270) system, but the experimental details are specific to 5-bromo-2-chloropyrimidine.

Introduction: The Dichotomy of Halogen Reactivity

5-Bromo-2-chloropyrimidine is a versatile building block in medicinal chemistry and materials science, offering two distinct reaction sites for synthetic elaboration.[1] The differential reactivity of the carbon-bromine (C-Br) bond at the 5-position and the carbon-chlorine (C-Cl) bond at the 2-position allows for selective functionalization, a critical aspect in the synthesis of complex molecules.[2][3]

In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl.[1] This trend is governed by the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition to a palladium(0) catalyst than the stronger C-Cl bond.[4][5] Consequently, the C-Br bond at the 5-position of 5-bromo-2-chloropyrimidine is the more reactive site in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][3]

Conversely, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond at the 2-position towards nucleophilic aromatic substitution (SNAr).[3][6] This allows for a complementary reactivity profile, enabling the selective introduction of nucleophiles at this position. The strategic manipulation of reaction conditions allows for the targeted functionalization of either the C-Br or the C-Cl bond, providing a powerful tool for synthetic chemists.

Comparative Reactivity in Key Transformations

The selective functionalization of 5-bromo-2-chloropyrimidine is highly dependent on the choice of reaction conditions. The following table summarizes the general reactivity patterns and recommended conditions for achieving selectivity.

Reaction TypeMore Reactive SiteTypical ConditionsNotes
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura CouplingC-Br (5-position)Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane (B91453)/H₂O, 90 °CMilder conditions favor reaction at the C-Br bond.[1][7]
Buchwald-Hartwig AminationC-Br (5-position)Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °CCareful selection of ligand and base is crucial for selectivity.[1][2]
Sonogashira CouplingC-Br (5-position)Pd(PPh₃)₄, CuI, Et₃N, DMF, 80 °CThe copper(I) co-catalyst is a key component.[1]
Nucleophilic Aromatic Substitution (SNAr) C-Cl (2-position)Strong nucleophile (e.g., alkoxide, amine), polar aprotic solvent (e.g., DMF, DMSO)The electron-withdrawing pyrimidine ring activates the 2-position.[3][6]

Experimental Protocols

Suzuki-Miyaura Coupling: Selective C-C Bond Formation at the 5-Position

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with 5-bromo-2-chloropyrimidine at the C-Br bond.

Reaction Scheme:

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

Procedure:

  • In a flame-dried Schlenk flask, combine 5-bromo-2-chloropyrimidine, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Selective C-N Bond Formation at the 5-Position

This protocol outlines a general procedure for the selective Buchwald-Hartwig amination of 5-bromo-2-chloropyrimidine at the C-Br bond.

Reaction Scheme:

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.[1]

  • Evacuate and backfill the vessel with an inert gas.[1]

  • Add the degassed solvent.[1]

  • Add 5-bromo-2-chloropyrimidine and the amine.[1]

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • After cooling, quench the reaction with water and extract with an organic solvent.[1]

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by chromatography.

Visualizing Reaction Pathways and Workflows

General Experimental Workflow for Cross-Coupling Reactions

G General Experimental Workflow for Cross-Coupling Reactions A Reaction Setup (Reactants, Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill) A->B C Solvent & Reagent Addition B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC, LC-MS) D->E E->D Incomplete F Work-up (Quenching & Extraction) E->F Complete G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A R-X PdII R-Pd(II)-X L₂ A->PdII B Transmetalation PdII_Ar R-Pd(II)-Ar L₂ B->PdII_Ar C Reductive Elimination C->Pd0 R-Ar PdII->B Ar-B(OR)₂ Base PdII_Ar->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selective Reactivity of 5-Bromo-2-chloropyrimidine

Reactivity Selective Reactivity of 5-Bromo-2-chloropyrimidine cluster_substrate 5-Bromo-2-chloropyrimidine cluster_pd Pd-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution Substrate Br-Py-Cl Pd_Reaction Suzuki, Buchwald-Hartwig, Sonogashira Substrate->Pd_Reaction More reactive C-Br SNAr_Reaction Reaction with Nu⁻ Substrate->SNAr_Reaction Activated C-Cl Product_Br Product at 5-position (C-Br reaction) Pd_Reaction->Product_Br Product_Cl Product at 2-position (C-Cl reaction) SNAr_Reaction->Product_Cl

Caption: Differential reactivity of C-Br and C-Cl bonds in 5-bromo-2-chloropyrimidine.

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in 5-bromo-2-chloropyrimidine offers a valuable strategic advantage in the synthesis of complex substituted pyrimidines. By carefully selecting the reaction type and conditions, researchers can achieve a high degree of regioselectivity. The greater lability of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the introduction of carbon and nitrogen substituents at the 5-position, while the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the 2-position. A thorough understanding of these reactivity principles is essential for leveraging the full synthetic potential of this versatile building block in drug discovery and materials science.

References

The Linchpin of Synthesis: A Technical Guide to the Cross-Coupling Mechanisms of 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount to the discovery and development of novel therapeutic agents and functional materials. Among the myriad of building blocks available, 5-bromo-2-chloropyridine has emerged as a particularly versatile and valuable synthon. Its unique electronic properties and the differential reactivity of its two halogen substituents provide a powerful platform for selective chemical modification through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the mechanism of action of this compound in key cross-coupling reactions, offering a comprehensive resource for researchers in the field.

The inherent reactivity difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl.[1][2] Consequently, the C-Br bond at the 5-position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond at the 2-position.[3][4][5] This disparity allows for highly selective functionalization at the 5-position under milder reaction conditions, while the less reactive 2-position can be targeted in a subsequent step, often requiring more forcing conditions or specialized catalytic systems.[1]

The Catalytic Cycles: A Mechanistic Overview

The versatility of this compound is showcased in its successful application in a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. While the specific coupling partners differ, these transformations share a common mechanistic framework centered around a Pd(0)/Pd(II) catalytic cycle. This cycle universally proceeds through three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[4][6][7]

Oxidative Addition: The Initiating Step

The catalytic cycle is initiated by the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) species.[3][6] This is often the rate-determining step of the reaction.[3][6] The palladium atom inserts itself into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex.[8][9] Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, oxidative addition occurs preferentially at the 5-position of this compound.[3][10]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][11] Following the initial oxidative addition, the catalytic cycle proceeds through a transmetalation step. In this stage, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide.[11][12] This step is typically facilitated by a base, which activates the organoboron species.[13] The final step is reductive elimination, where the two organic ligands on the palladium complex couple to form the new C-C bond, and the Pd(0) catalyst is regenerated.[8][14]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAd_Complex Ar-Pd(II)(Br)L₂ Pd0->OxAd_Complex Oxidative Addition Trans_Complex Ar-Pd(II)(R)L₂ OxAd_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-R Trans_Complex->Product Byproduct X-B(OH)₂ + Base-H⁺ Trans_Complex->Byproduct ArBr This compound ArBr->OxAd_Complex BoronicAcid R-B(OH)₂ BoronicAcid->Trans_Complex Base Base Base->Trans_Complex

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, coupling aryl halides with amines.[7] The mechanism follows a similar catalytic cycle to the Suzuki-Miyaura coupling. After oxidative addition, the amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[7][15] Subsequent reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst.[7]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAd_Complex Ar-Pd(II)(Br)L₂ Pd0->OxAd_Complex Oxidative Addition Amido_Complex Ar-Pd(II)(NR₂)L₂ OxAd_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product Byproduct Base-H⁺ + Br⁻ Amido_Complex->Byproduct ArBr This compound ArBr->OxAd_Complex Amine HNR₂ Amine->Amido_Complex Base Base Base->Amido_Complex

Buchwald-Hartwig Amination Catalytic Cycle
Heck Reaction: Vinylation of Aryl Halides

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[16][17] The catalytic cycle begins with the oxidative addition of this compound to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene. This is followed by a migratory insertion of the alkene into the palladium-carbon bond.[18][19] The final steps involve a β-hydride elimination to form the product and a base-mediated reductive elimination to regenerate the Pd(0) catalyst.[18][19]

Heck_Reaction cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAd_Complex Ar-Pd(II)(Br)L₂ Pd0->OxAd_Complex Oxidative Addition Alkene_Complex [Ar-Pd(II)(Br)L₂(Alkene)] OxAd_Complex->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)(Br)L₂ Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex [H-Pd(II)(Br)L₂] Insertion_Product->Hydride_Complex β-Hydride Elimination Product Substituted Alkene Insertion_Product->Product Hydride_Complex->Pd0 Reductive Elimination Byproduct Base-HBr Hydride_Complex->Byproduct ArBr This compound ArBr->OxAd_Complex Alkene Alkene Alkene->Alkene_Complex Base Base Base->Hydride_Complex

Heck Reaction Catalytic Cycle

Quantitative Data Summary

The efficiency of cross-coupling reactions with this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the selective functionalization at the C-5 position.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O90Not Specified[20]
Arylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O90Not Specified[3]
Arylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O80-90Not Specified[21]

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Various aminesPd₂(dba)₃ (2)BINAP (4)NaOtBuToluene (B28343)Not SpecifiedNot Specified[3]
Primary/Secondary AminePd₂(dba)₃ (2)BINAP (3)NaOtBuTolueneNot SpecifiedNot Specified[1]
Primary/Secondary AmineNot SpecifiedNot SpecifiedCs₂CO₃Not SpecifiedNot SpecifiedNot Specified[20]

Detailed Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound, based on commonly cited procedures.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[3][20]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[3]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[2][3]

  • Reaction: Stir the mixture at an elevated temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[1][2]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2][21]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.[21]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., BINAP or Xantphos, 1.5-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv).[1][3]

  • Reagent Addition: Add the degassed solvent (e.g., toluene or dioxane), followed by this compound (1.0 equiv) and the amine (1.1-1.2 equiv).[1]

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures) and monitor its progress.

  • Workup: After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.[1]

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, primarily due to the differential reactivity of its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. A thorough understanding of the underlying mechanistic principles of these reactions—oxidative addition, transmetalation, and reductive elimination—is crucial for the rational design of synthetic strategies and the optimization of reaction conditions. This guide provides a foundational resource for researchers, enabling the effective utilization of this compound in the development of complex molecules with potential applications in medicinal chemistry and materials science.

References

The Discovery and Synthetic Evolution of 5-Bromo-2-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloropyridine is a pivotal heterocyclic intermediate, indispensable in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring two distinct halogen atoms on the pyridine (B92270) ring, offers a versatile platform for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, detailing the evolution of its synthetic methodologies. Key experimental protocols are presented, and quantitative data are summarized to facilitate comparison. Furthermore, this guide elucidates the role of this compound in medicinal chemistry, with a focus on the signaling pathways of its derivatives, exemplified by the endothelin receptor antagonist, Macitentan.

Introduction

This compound (CAS No. 53939-30-3) is a crystalline solid, typically appearing as an off-white to yellow powder, with a melting point in the range of 65-69 °C.[1][2] Its molecular structure, possessing both a bromine and a chlorine atom on the pyridine scaffold, imparts differential reactivity at the C-2 and C-5 positions. This characteristic is instrumental in its utility as a building block in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual reactivity allows for the sequential and regioselective introduction of diverse functionalities, making it a highly sought-after intermediate in the development of complex molecules.

Discovery and Historical Context

Pinpointing the exact first synthesis of this compound in the historical literature is challenging, as its initial preparation was likely part of broader investigations into the synthesis and reactivity of halopyridines, rather than the primary focus of a singular publication. The systematic study of pyridine and its derivatives gained significant momentum in the late 19th and early 20th centuries, with foundational work on pyridine synthesis by chemists like Hantzsch and Chichibabin.[3][4]

The development of reliable methods for the selective halogenation of the pyridine ring was a key area of research throughout the mid-20th century. Early methods often involved direct halogenation of pyridine, which typically resulted in mixtures of isomers and was difficult to control. The evolution of synthetic strategies, such as the Sandmeyer reaction, provided more controlled pathways to introduce halogens onto the pyridine ring from amino-substituted precursors.[5] While a definitive "discovery" paper for this compound is not readily apparent, its emergence as a commercially available and widely used intermediate is a testament to the advancements in synthetic pyridine chemistry.

Synthetic Methodologies: An Evolutionary Perspective

The synthesis of this compound has evolved from classical multi-step procedures to more streamlined and efficient one-pot methodologies, driven by the demands of the pharmaceutical and agrochemical industries for cost-effective and scalable processes.

Early Synthetic Approaches: The Sandmeyer Reaction

One of the classical and most reliable methods for the introduction of a halogen onto an aromatic ring is the Sandmeyer reaction.[5] This approach involves the diazotization of an amino group, followed by its displacement with a halide. For the synthesis of this compound, this would typically start from 2-amino-5-bromopyridine (B118841) or 6-chloro-pyridin-3-ylamine.

A general procedure starting from 6-chloro-pyridin-3-ylamine involves its diazotization in the presence of hydrobromic acid and a nitrite (B80452) source, followed by the introduction of a copper(I) bromide catalyst to facilitate the displacement of the diazonium group with bromide.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction (General)

  • Diazotization: 6-Chloro-pyridin-3-ylamine is dissolved in an aqueous solution of hydrobromic acid (48%) and cooled to -10 °C.

  • A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 0 °C. The mixture is stirred for a period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: A solution of copper(I) bromide in hydrobromic acid is added to the diazonium salt solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Work-up: The mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[6]

Synthesis from 2-Hydroxypyridine Derivatives

A prevalent and economically viable route to this compound begins with 2-hydroxypyrimidine (B189755). This multi-step process involves the bromination of the pyridine ring followed by the conversion of the hydroxyl group to a chlorine atom.

Step 1: Bromination of 2-Hydroxypyrimidine

The bromination of 2-hydroxypyrimidine is typically achieved using a brominating agent in a suitable solvent. Traditional methods often employed elemental bromine in acetic acid, but this approach suffers from low atom economy and the hazardous nature of bromine.[7] More recent methods utilize alternative brominating agents.

Step 2: Chlorination of 5-Bromo-2-hydroxypyrimidine (B17364)

The conversion of the hydroxyl group to a chlorine is commonly accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of 5-Bromo-2-hydroxypyrimidine

  • To a suspension of 5-bromo-2-hydroxypyrimidine in a suitable solvent (e.g., toluene), phosphorus oxychloride is added.

  • An organic base, such as triethylamine, is added portion-wise.

  • The reaction mixture is heated (e.g., to 80-85 °C) and stirred for several hours, with the reaction progress monitored by HPLC.

  • After completion, the excess phosphorus oxychloride and solvent are removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with an aqueous base (e.g., sodium carbonate solution).

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound.

Modern One-Pot Synthesis

To enhance efficiency and reduce waste, one-pot synthetic methods have been developed. A notable example is a patented one-step synthesis starting from 2-hydroxypyrimidine.[7] This process combines the bromination and chlorination steps in a single reaction vessel, significantly simplifying the production process.

Experimental Protocol: One-Pot Synthesis from 2-Hydroxypyrimidine

  • Bromination: 2-Hydroxypyrimidine is mixed with hydrobromic acid. Hydrogen peroxide is then added to catalyze the bromination reaction. The mixture is heated to produce the intermediate, 5-bromo-2-hydroxypyrimidine.

  • Chlorination: Without isolation of the intermediate, a chlorinating agent (e.g., phosphorus oxychloride) and an organic amine catalyst are added to the reaction mixture.

  • The mixture is heated to effect the chlorination.

  • Work-up: After the reaction is complete, the mixture is purified to yield this compound. This method has been reported to significantly improve production efficiency and the utilization of bromine.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for this compound and its precursors.

Table 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

Starting MaterialBrominating AgentSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
2-HydroxypyrimidineHBr / H₂O₂-8100--[7]
2-HydroxypyrimidineHBr / H₂O₂-1240--[7]
2-HydroxypyrimidineHBr / H₂O₂-1430--[7]

Table 2: Synthesis of this compound

Starting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
2-HydroxypyrimidineHBr, H₂O₂, POCl₃, Organic Amine--30-10096.2 - 99.498.4 - 98.9[7]
6-Chloro-pyridin-3-ylamineHBr, NaNO₂, CuBrH₂O--10 to RT--[6]

Visualization of Synthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow.

Synthesis_of_5_Bromo_2_chloropyridine cluster_0 Route 1: From 2-Hydroxypyrimidine cluster_1 Route 2: Sandmeyer Reaction 2-Hydroxypyrimidine 2-Hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine 5-Bromo-2-hydroxypyrimidine 2-Hydroxypyrimidine->5-Bromo-2-hydroxypyrimidine Bromination (HBr, H2O2) 5-Bromo-2-chloropyridine_1 This compound 5-Bromo-2-hydroxypyrimidine->5-Bromo-2-chloropyridine_1 Chlorination (POCl3) 6-Chloro-pyridin-3-ylamine 6-Chloro-pyridin-3-ylamine Diazonium_Salt Diazonium Salt Intermediate 6-Chloro-pyridin-3-ylamine->Diazonium_Salt Diazotization (HBr, NaNO2) 5-Bromo-2-chloropyridine_2 This compound Diazonium_Salt->5-Bromo-2-chloropyridine_2 Sandmeyer Reaction (CuBr)

Caption: Key synthetic routes to this compound.

Experimental_Workflow start Start: Combine Reactants reaction Reaction under Controlled Temperature and Time start->reaction monitoring Monitor Reaction Progress (e.g., HPLC, TLC) reaction->monitoring workup Reaction Quenching and Neutralization monitoring->workup Reaction Complete extraction Product Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification end Final Product: This compound purification->end

Caption: General experimental workflow for synthesis.

Applications in Drug Development: The Case of Macitentan

This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals. A prominent example is Macitentan, a dual endothelin receptor antagonist (ERA) used for the treatment of pulmonary arterial hypertension (PAH).[8][9]

Endothelin Signaling Pathway and Macitentan's Mechanism of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a key role in the pathophysiology of PAH by binding to its receptors, endothelin receptor type A (ETA) and type B (ETB), on vascular smooth muscle cells.[8][10] This binding triggers a signaling cascade that leads to vasoconstriction, cell proliferation, fibrosis, and inflammation.[8]

The activation of ETA and ETB receptors, which are Gq-protein coupled receptors, stimulates phospholipase C (PLC).[10] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction.[10] DAG activates protein kinase C (PKC), which contributes to cell growth and proliferation.

Macitentan functions as a competitive antagonist of both ETA and ETB receptors, thereby blocking the binding of ET-1 and inhibiting its downstream pathological effects.[8] By preventing this signaling cascade, Macitentan leads to vasodilation and has anti-proliferative effects on vascular smooth muscle cells, which are beneficial in the management of PAH.[8]

Endothelin_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR Gq Gq Protein ETAR->Gq ETBR->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation Macitentan Macitentan Macitentan->ETAR blocks Macitentan->ETBR blocks

Caption: Macitentan's antagonism of the endothelin signaling pathway.

Conclusion

This compound has established itself as a cornerstone intermediate in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical sectors. While its precise origins are embedded within the broader history of pyridine chemistry, the evolution of its synthesis reflects a continuous drive towards greater efficiency, safety, and scalability. The development of one-pot procedures from readily available starting materials exemplifies this progress. The dual reactivity of its halogen substituents provides a robust platform for the construction of complex molecular architectures, as demonstrated by its critical role in the synthesis of life-saving drugs like Macitentan. A thorough understanding of the synthetic routes to this compound and the biological pathways of its derivatives is paramount for researchers and drug development professionals seeking to leverage this versatile building block in the creation of novel and impactful chemical entities.

References

An In-depth Technical Guide to the Physical Properties of Osimertinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (marketed as Tagrisso) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1] A thorough understanding of its physical properties, including melting point, boiling point, and solubility, is critical for its formulation, development, and clinical application. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and a summary of the relevant signaling pathways.

Core Physical Properties

The physical characteristics of an active pharmaceutical ingredient (API) like Osimertinib are fundamental to its behavior, from manufacturing and formulation to its pharmacokinetic profile in vivo.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. For Osimertinib mesylate, the melting point is consistently reported to be at a high temperature, signifying a stable crystal lattice.

Data Summary: Physical Properties of Osimertinib

Physical PropertyValueNotes
Melting Point >232°C (with decomposition)[2][3]Indicates high thermal stability.
Approx. 248°C[4]From regulatory filings.
Boiling Point Not availableDue to decomposition at high temperatures, a boiling point is not practically determinable.
Solubility
In WaterSlightly soluble (3.1 mg/mL at 37°C)[5]pH-dependent.
Very slightly soluble (924 ± 6.06 µg/mL)[6]At unspecified pH.
Insoluble[7]General qualitative assessment.
In DMSO5 mg/mL (8.39 mM)[7]Fresh DMSO recommended.
In EthanolInsoluble[7]
Boiling Point

Due to its high melting point and subsequent decomposition, a boiling point for Osimertinib has not been experimentally determined. For complex organic molecules like Osimertinib, thermal decomposition often occurs before boiling can be observed at atmospheric pressure.

Solubility

The solubility of Osimertinib is a critical factor influencing its oral bioavailability. As a weakly basic compound, its solubility is pH-dependent. It is sparingly soluble at a low pH of 1.2 and slightly soluble at a higher pH of 7.[8]

Conflicting reports on its precise water solubility exist, which may be attributable to differences in experimental conditions such as pH, temperature, and the specific salt form used. For instance, one study reports a solubility of 3.1 mg/mL in water at 37°C, while another found it to be 924 ± 6.06 µg/mL.[5][6] In organic solvents, it is soluble in DMSO but insoluble in ethanol.[7]

Mechanism of Action and Signaling Pathway

Osimertinib is a potent and irreversible inhibitor of EGFR, specifically targeting both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[9][10] It covalently binds to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, which blocks downstream signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[9][11] Its high selectivity for mutant EGFR over wild-type EGFR minimizes off-target effects.[10][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mutant EGFR Mutant EGFR PI3K PI3K Mutant EGFR->PI3K Activates RAS RAS Mutant EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation & Survival Osimertinib Osimertinib Osimertinib->Mutant EGFR Inhibits

Osimertinib Inhibition of EGFR Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of Osimertinib, based on established pharmacopeial guidelines.

Melting Point Determination (Capillary Method - USP <741>)

This protocol outlines the determination of the melting range of Osimertinib using the capillary method as described in the United States Pharmacopeia (USP).[13][14][15]

Apparatus:

  • Melting point apparatus with a heating block and temperature control

  • Capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness)[13]

  • Thermometer calibrated against USP Melting Point Reference Standards

  • Mortar and pestle

Procedure:

  • Sample Preparation: Finely powder the dry Osimertinib sample using a mortar and pestle.

  • Capillary Loading: Charge the capillary tube with the powdered sample to form a column of 2.5 - 3.5 mm in height when packed tightly.[13]

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating: Heat the block to a temperature approximately 5°C below the expected melting point of Osimertinib.[14]

  • Ramping: Once the temperature is within 5°C of the expected melting point, reduce the heating rate to 1 ± 0.5 °C/minute.[13]

  • Observation: Record the temperature at which the substance is first observed to collapse against the side of the capillary tube (onset of melting) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range.

Solubility Determination (Shake-Flask Method - OECD 105)

This protocol describes the shake-flask method for determining the water solubility of Osimertinib, a method recommended by the Organisation for Economic Co-operation and Development (OECD).[16]

Apparatus:

  • Constant temperature water bath or shaker

  • Glass flasks with stoppers

  • Analytical balance

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

  • pH meter

Procedure:

  • Preparation of Solutions: Prepare a series of aqueous solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.

  • Addition of Substance: Add an excess amount of Osimertinib to each flask containing the buffered solutions.

  • Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the solutions to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute as necessary, and determine the concentration of dissolved Osimertinib using a validated analytical method such as HPLC-UV.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each pH condition.

Solubility_Workflow start Start prep_solutions Prepare Buffered Solutions (pH 1.2, 4.5, 6.8) start->prep_solutions add_osimertinib Add Excess Osimertinib to each flask prep_solutions->add_osimertinib equilibrate Equilibrate in Shaker Bath (e.g., 37°C for 24-48h) add_osimertinib->equilibrate centrifuge Centrifuge to Separate Solid and Liquid Phases equilibrate->centrifuge quantify Quantify Osimertinib in Supernatant via HPLC-UV centrifuge->quantify report Report Solubility (mean of replicates) quantify->report end_process End report->end_process

Workflow for Solubility Determination.

Conclusion

Osimertinib is a thermally stable compound with a high melting point and pH-dependent aqueous solubility. A comprehensive understanding of these physical properties is essential for its continued development and effective clinical use. The provided experimental protocols offer a standardized approach for the characterization of Osimertinib and similar pharmaceutical compounds, ensuring data consistency and reliability for research and regulatory purposes. The intricate mechanism of action, targeting specific EGFR mutations, underscores the importance of a multi-faceted approach to drug development, where physical properties and biological activity are intrinsically linked.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information and detailed protocols for the safe handling, storage, and use of 5-Bromo-2-chloropyridine. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of research outcomes.

Chemical and Physical Properties

This compound is a halogenated pyridine (B92270) derivative widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₅H₃BrClN[2][3]
Molecular Weight 192.44 g/mol [2][3]
Appearance Off-white to yellow powder or crystal[2][4]
Melting Point 65-69 °C[5]
CAS Number 53939-30-3[2][3]
IUPAC Name This compound[3]
SMILES C1=CC(=NC=C1Br)Cl[6]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[6][7]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[6][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[6][7]
First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource(s)
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[10][11]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[10][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][11]
Ingestion Clean mouth with water. Get medical attention.[10][11]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure to this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[12]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[10][11]

Personal Protective Equipment
  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][11]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, long pants, and closed-toe shoes.[12][13]

  • Respiratory Protection: If dust is generated, a NIOSH-approved N95 dust mask or a respirator may be necessary.[7][13]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Consult_SDS Consult Safety Data Sheet (SDS) Don_PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves Consult_SDS->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Avoid_Dust Avoid Dust Formation Work_in_Hood->Avoid_Dust Avoid_Contact Avoid Contact with Skin and Eyes Avoid_Dust->Avoid_Contact Wash_Hands Wash Hands Thoroughly After Handling Avoid_Contact->Wash_Hands Clean_Work_Area Clean Work Area Wash_Hands->Clean_Work_Area Dispose_Waste Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Store_Properly Store in a Tightly Closed Container Dispose_Waste->Store_Properly Storage_Guidelines Start Receive Chemical Inspect Inspect Container for Damage Start->Inspect Store Store in a Designated Area Inspect->Store Conditions Storage Conditions: - Cool, Dry, Well-Ventilated - Tightly Closed Container - Locked Up Store->Conditions Incompatibles Segregate from Incompatible Materials: - Strong Oxidizing Agents Store->Incompatibles End Safe Storage Conditions->End Incompatibles->End Suzuki_Coupling_Workflow Start Start Setup Setup Schlenk Flask under Inert Atmosphere Start->Setup Add_Reagents Add this compound, Arylboronic Acid, and Base Setup->Add_Reagents Add_Catalyst Add Palladium Catalyst Add_Reagents->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat_React Heat Reaction Mixture (80-100 °C) and Monitor Progress Add_Solvent->Heat_React Workup Cool, Dilute, and Wash Heat_React->Workup Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify End Final Product Purify->End

References

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling Protocols for 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-chloropyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex heteroaryl structures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. It is particularly crucial in the synthesis of biaryl and heteroaryl motifs, which are common structural features in pharmaceutical compounds. This compound is a valuable synthetic intermediate due to the presence of two distinct electrophilic sites: a bromine atom at the 5-position and a chlorine atom at the 2-position. This allows for selective, sequential functionalization to build molecular complexity.

Chemoselectivity Considerations

Achieving chemoselectivity is the primary consideration when working with dihalogenated pyridines. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1] This inherent difference in reactivity allows for the selective functionalization of the C-Br bond over the C-Cl bond under appropriate conditions.

  • Coupling at the 5-position (C-Br): The carbon-bromine bond is more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond.[2] Therefore, milder reaction conditions can be employed to selectively couple a boronic acid at the 5-position, leaving the chlorine atom at the 2-position intact for subsequent transformations.

  • Coupling at the 2-position (C-Cl): While less reactive, the C-Cl bond on the electron-deficient pyridine (B92270) ring is activated towards oxidative addition. To target this position, more robust catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands), stronger bases, and higher temperatures are typically required.[1][3] This is often performed after the 5-position has already been functionalized.

Experimental Protocols

The following is a generalized protocol for the selective Suzuki-Miyaura coupling of an arylboronic acid at the 5-position of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., XPhos, SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, the appropriate ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][3]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 85–100 °C).[4] Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2] The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired 2-chloro-5-arylpyridine.

Data Presentation: Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The following tables summarize typical conditions for the Suzuki-Miyaura coupling of halo-pyridines and -pyrimidines, which can be adapted for this compound.

Table 1: General Conditions for Selective C-Br Coupling

Component Examples Molar Ratio (vs. Aryl Halide) Purpose
Aryl Halide This compound 1.0 equiv. Electrophilic partner
Boronic Acid Arylboronic acids 1.1 - 1.5 equiv. Nucleophilic partner
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ 0.01 - 0.05 equiv. (1-5 mol%) Facilitates C-C bond formation
Ligand XPhos, SPhos, P(t-Bu)₃, PPh₃ 0.02 - 0.10 equiv. (2-10 mol%) Stabilizes and activates the catalyst
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KF 2.0 - 3.0 equiv. Promotes transmetalation step
Solvent 1,4-Dioxane/H₂O, Toluene, THF, DMF - Solubilizes reactants and reagents

| Temperature | 80 - 110 °C | - | Provides energy for reaction activation |

Table 2: Specific Catalyst Systems and Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Typical Yield (%) Reference
Pd(PPh₃)₄ (5) - K₃PO₄ (2.0) 1,4-Dioxane/H₂O (4:1) 85-95 15+ Moderate to Good [4]
Pd₂(dba)₃ (2) XPhos (4) K₃PO₄ (2-3) 1,4-Dioxane/H₂O (4:1) 100 12-24 70-95 [3]
Pd₂(dba)₃ P(t-Bu)₃ KF (spray-dried) THF 50 Overnight Moderate [5]

| Pd(OAc)₂ | - | K₂CO₃ | H₂O | 80 | 1-2 | Good to Excellent |[6] |

Visualizations

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine this compound, arylboronic acid, and base in a flame-dried Schlenk flask B Add Palladium catalyst and ligand A->B C Evacuate and backfill flask with inert gas (3x) B->C D Add degassed solvent via syringe C->D E Heat and stir mixture (e.g., 85-100 °C) D->E F Monitor reaction progress by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with organic solvent, wash with water and brine G->H I Dry organic layer, filter, and concentrate H->I J Purify by column chromatography I->J K K J->K Obtain pure 2-chloro-5-arylpyridine

Caption: Experimental workflow for Suzuki coupling.

G center Pd(0)L (Active Catalyst) Complex1 Ar-Pd(II)-X (Oxidative Addition Complex) center->Complex1 Oxidative Addition OA Ar-X (this compound) OA->Complex1 TM R-B(OR)₂ (Arylboronic acid) TM->Complex1 RE Ar-R (Coupled Product) Base Base (e.g., K₃PO₄) Base->Complex1 Borate X-B(OR)₂ Complex1->Borate Complex2 Ar-Pd(II)-R (Transmetalation Complex) Complex1->Complex2 Transmetalation Complex2->center Reductive Elimination Complex2->RE

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.[2]

References

Application Notes and Protocols for the Palladium-Catalyzed Sonogashira Reaction with 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. 5-Bromo-2-chloropyridine is a valuable building block in drug discovery, possessing two distinct electrophilic sites. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. In palladium-catalyzed couplings, the reactivity of aryl halides generally follows the order I > Br > Cl. This inherent difference allows for the chemoselective Sonogashira coupling at the more reactive C-5 position (C-Br bond) under carefully controlled conditions, leaving the C-2 position (C-Cl bond) available for subsequent transformations.

This document provides detailed application notes and generalized protocols for the Sonogashira reaction with this compound, based on established procedures for structurally similar compounds such as 5-Bromo-2-chloropyrimidine. The provided conditions should serve as a robust starting point for reaction optimization.

Chemoselectivity Considerations

Achieving high chemoselectivity is the primary objective when working with dihalogenated pyridines. To favor coupling at the more reactive C-Br bond at the 5-position, milder reaction conditions are typically employed. For selective coupling at the C-Cl bond at the 2-position, a more robust catalyst system and potentially higher temperatures may be necessary, often after the 5-position has been functionalized. Careful optimization of the catalyst, ligand, base, and temperature is crucial to minimize the formation of undesired side products.

Data Presentation: General Reaction Parameters

The following tables summarize typical reaction conditions for the Sonogashira coupling of halo-pyridines and -pyrimidines, which can be adapted for this compound.

Table 1: Typical Catalyst Systems for Sonogashira Coupling

Catalyst PrecursorLigandCo-catalystTypical Loading (mol%)Notes
Pd(PPh₃)₄(PPh₃)CuIPd: 2-5, CuI: 5-10A standard and widely used catalyst system.
PdCl₂(PPh₃)₂(PPh₃)CuIPd: 2-5, CuI: 5-10Pd(II) precursor, reduced in situ.
Pd(CF₃COO)₂PPh₃CuIPd: 2.5, CuI: 5Effective system for some bromopyridines.
[DTBNpP]Pd(crotyl)ClDTBNpPNonePd: 2.5An example of a copper-free system.[1]

Table 2: Common Solvents, Bases, and Temperature Ranges

SolventBaseTemperature (°C)Notes
DMFEt₃N, i-Pr₂NH, DIPEARoom Temp. - 80Good for dissolving a wide range of substrates.
THFEt₃N, i-Pr₂NHRoom Temp. - RefluxOften used in combination with an amine base.
AcetonitrileEt₃N, i-Pr₂NHRoom Temp. - 80Another polar aprotic solvent option.
DMSO2,2,6,6-Tetramethylpiperidine (TMP)Room Temp. - 60Used in some copper-free protocols.[1]

Experimental Protocols

The following is a general protocol for the selective Sonogashira coupling of a terminal alkyne with this compound at the 5-position.

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.) via syringe. Stir the mixture for a few minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-alkynyl-2-chloropyridine.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition alkyne H-C≡CR² (Terminal Alkyne) product_complex R¹-Pd(II)(C≡CR²)L₂ pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product R¹-C≡CR² (Product) cu_acetylide Cu(I)-C≡CR² cu_x Cu(I)X cu_acetylide->cu_x cu_x->cu_acetylide Deprotonation base_hcl Base-HX aryl_halide R¹-X (this compound) base Base

Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Experimental_Workflow start Start prep 1. Add Reactants & Catalysts (this compound, Pd catalyst, CuI) start->prep inert 2. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) prep->inert add_solvents 3. Add Solvent & Base (e.g., DMF, Et₃N) inert->add_solvents add_alkyne 4. Add Terminal Alkyne add_solvents->add_alkyne react 5. Reaction (Stir at specified temperature) add_alkyne->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Work-up (Quench, Dilute, Filter) monitor->workup extract 8. Extraction (Wash with aq. NH₄Cl & brine) workup->extract dry 9. Dry & Concentrate extract->dry purify 10. Purification (Column Chromatography) dry->purify end End (Pure Product) purify->end

Caption: General experimental workflow for the Sonogashira coupling.

Logical_Relationship reaction Sonogashira Reaction reactants Reactants reactants->reaction pyridine This compound pyridine->reactants alkyne Terminal Alkyne alkyne->reactants catalysis Catalytic System catalysis->reaction pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) pd_catalyst->catalysis cu_cocatalyst Copper Co-catalyst (e.g., CuI) cu_cocatalyst->catalysis ligand Ligand (e.g., PPh₃) ligand->catalysis conditions Reaction Conditions conditions->reaction base Base (e.g., Et₃N) base->conditions solvent Solvent (e.g., DMF) solvent->conditions temperature Temperature temperature->conditions atmosphere Inert Atmosphere atmosphere->conditions

Caption: Key components of the Sonogashira reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. The substrate, 5-Bromo-2-chloropyridine, presents an excellent opportunity for selective functionalization due to the differential reactivity of its two halogen substituents. In palladium-catalyzed couplings, the reactivity of aryl halides generally follows the order I > Br > Cl.[1][2] This inherent difference allows for the selective amination at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 2-position available for subsequent transformations. This application note provides detailed protocols and reaction conditions for the selective Buchwald-Hartwig amination of this compound.

Data Presentation: Reaction Conditions and Yields

The selective amination of this compound is highly dependent on the choice of catalyst, ligand, and base. The following table summarizes a key example of this transformation, highlighting the high selectivity and yield achievable under optimized conditions.

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)ProductYield (%)Selectivity (5-amino:2-amino)
AnilinePd₂(dba)₃ (1.5)Xantphos (3.0)NaOtBu (1.4)Toluene80185-Anilino-2-chloropyridine9697:3[3]

Experimental Protocols

This section provides a detailed methodology for the selective Buchwald-Hartwig amination of this compound at the 5-position.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.4-2.0 equiv). Then, add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) using a preheated oil bath or heating mantle.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pure N-substituted-2-chloro-5-aminopyridine.

Mandatory Visualization

Experimental Workflow Diagram:

Buchwald_Hartwig_Amination cluster_prep Reaction Setup cluster_inert Inerting cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk Flask add_catalyst Add Pd Precatalyst (e.g., Pd₂(dba)₃) start->add_catalyst add_ligand Add Ligand (e.g., Xantphos) add_catalyst->add_ligand evacuate Evacuate & Backfill with Inert Gas (3x) add_ligand->evacuate add_base Add Base (e.g., NaOtBu) evacuate->add_base add_substrate Add this compound add_base->add_substrate add_amine Add Amine add_substrate->add_amine add_solvent Add Anhydrous Solvent (e.g., Toluene) add_amine->add_solvent heat Heat and Stir (e.g., 80-110 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated Product: 5-Amino-2-chloropyridine Derivative purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination of this compound.

References

The Strategic Application of 5-Bromo-2-chloropyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in the design of kinase inhibitors, owing to its ability to mimic the adenine (B156593) region of ATP and establish crucial hydrogen bond interactions within the kinase hinge region.[1] 5-Bromo-2-chloropyridine has emerged as a particularly valuable and versatile building block in this context.[2][3] Its distinct electronic properties and two reactive centers, the C2-chloro and C5-bromo positions, allow for selective and sequential functionalization. This dual reactivity is instrumental in the construction of diverse chemical libraries for structure-activity relationship (SAR) studies, ultimately leading to the discovery of potent and selective kinase inhibitors.[4][5]

The synthetic utility of this compound lies in the differential reactivity of its halogen atoms. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][6] This chemoselectivity enables a modular approach to the synthesis of complex, multi-substituted pyridine derivatives.[5]

Synthetic Strategies and Key Reactions

The strategic functionalization of this compound is paramount in the synthesis of kinase inhibitors. The general approach involves a stepwise modification of the pyridine core to introduce moieties that can interact with specific pockets of the kinase active site, thereby enhancing potency and selectivity.

A common synthetic workflow is illustrated below:

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B Step 1a C Nucleophilic Aromatic Substitution (e.g., Amination) A->C Step 1b D 2-Chloro-5-substituted Pyridine B->D F Final Kinase Inhibitor B->F E 5-Bromo-2-substituted Pyridine C->E C->F D->C Step 2a E->B Step 2b

General synthetic workflow for kinase inhibitors.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl groups at the C5 position of the pyridine ring. These groups can be tailored to target specific regions of the kinase active site.[7][8]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of carbon-carbon triple bonds, introducing alkynyl moieties.[6][9] This reaction is valuable for creating rigid linkers or introducing functionalities that can probe specific interactions within the kinase domain.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various amino groups.[1][10] These amino groups often play a critical role in establishing hydrogen bond interactions with the kinase hinge region, a common feature of many potent kinase inhibitors.

Application in the Synthesis of Specific Kinase Inhibitors

While many examples in the literature utilize the analogous 5-bromo-2-chloropyrimidine (B32469), the principles of reactivity are directly applicable to this compound. The following sections detail the synthesis of representative kinase inhibitors.

MSK1 Kinase Inhibitors

Mitogen- and stress-activated protein kinase 1 (MSK1) is a key enzyme in the cellular response to stress and mitogens. Covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1 have been developed using a 2,5-disubstituted pyridine scaffold.[11] The synthesis of these inhibitors often involves an SNAr reaction of a chloropyridine with a cysteine residue in the kinase. A 5-bromo-2-chloropyrimidine analog has been shown to be a potent covalent inhibitor of MSK1.[11]

p38 MAP Kinase Inhibitors

p38 Mitogen-activated protein (MAP) kinases are involved in inflammatory responses and cell differentiation. A class of potent and highly selective p38 MAP kinase inhibitors has been developed based on a 3,4-dihydropyrido[3,2-d]pyrimidone scaffold, with the synthesis utilizing this compound derivatives.[12]

Quantitative Data Summary

The following table summarizes the activity of representative kinase inhibitors synthesized using this compound or its close analogs.

Kinase TargetInhibitor ScaffoldKey Synthetic StepIC50Reference
MSK1 CTKD2,5-DichloropyrimidineSNAr200 nM[11]
MSK1 CTKD5-Bromo-2-chloropyrimidine analogSNAr31.6 nM[11]
PI3Kδ3-Amino-5-bromo-2-chloropyridineNot SpecifiedPotent Inhibitor[13]

Experimental Protocols

The following are generalized protocols for the key reactions involved in the synthesis of kinase inhibitors from this compound.

General Protocol for Suzuki-Miyaura Coupling
  • In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).[6][14]

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[8]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[6]

  • Add a degassed solvent system, such as a 4:1 v/v mixture of 1,4-dioxane (B91453) and water.[6][14]

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[4]

G cluster_0 Suzuki-Miyaura Coupling Workflow A Combine Reactants: This compound Arylboronic acid Base B Add Palladium Catalyst A->B C Inert Atmosphere B->C D Add Degassed Solvent C->D E Heat and Monitor D->E F Workup and Extraction E->F G Purification F->G H Final Product G->H G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyridinyl-based Kinase Inhibitor Inhibitor->EGFR G AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Mitosis Successful Mitosis Centrosome->Mitosis Chromosome->Mitosis Inhibitor Pyridinyl-based Kinase Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

References

The Versatility of 5-Bromo-2-chloropyridine in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction: 5-Bromo-2-chloropyridine is a key building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of pharmaceutical intermediates. Its distinct reactivity at the 2 and 5 positions of the pyridine (B92270) ring allows for selective functionalization, making it an invaluable scaffold for creating diverse molecular architectures. This document provides detailed application notes, experimental protocols, and visual workflows for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutic agents.

The dual halogenation of this compound, with a bromine atom at the 5-position and a chlorine atom at the 2-position, enables a variety of selective cross-coupling and nucleophilic substitution reactions.[1] Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for sequential modifications.[1] This differential reactivity is fundamental to its application in constructing complex molecules, including antivirals, anti-inflammatories, and anticancer drugs.[2]

Key Applications in Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of numerous commercial drugs. Notably, it is a key precursor in the production of:

  • Macitentan: An endothelin receptor antagonist used to treat pulmonary hypertension.[3][4]

  • Entecavir: An antiviral medication used in the treatment of hepatitis B virus infection.[2]

  • Loxoprofen: A non-steroidal anti-inflammatory drug (NSAID).[2]

Its incorporation into these and other drug candidates highlights its importance in modern drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and use in synthesis.

PropertyValueReference
CAS Number 53939-30-3[1]
Molecular Formula C₅H₃BrClN[1]
Molecular Weight 192.44 g/mol [1]
Appearance Off-white to yellow powder[1]
Melting Point 65-69 °C[1]

Experimental Protocols and Data

The following sections provide detailed protocols for key reactions involving this compound, along with representative data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. With this compound, the reaction can be selectively directed to the more reactive C-Br bond at the 5-position.[5]

General Protocol for Suzuki-Miyaura Coupling:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2-chloro-5-arylpyridine.

Quantitative Data for Suzuki-Miyaura Coupling:

Coupling PartnerCatalyst/Base/SolventProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O2-Chloro-5-phenylpyridineNot Specified[6]
2,5-Dimethoxyphenylboronic acidNot Specified2-Chloro-5-(2,5-dimethoxyphenyl)pyridineNot Specified[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds. This reaction can be used to introduce an amino group at either the 2- or 5-position of the pyridine ring, depending on the reaction conditions and the other substituent.

General Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable ligand, and a base (e.g., NaOtBu or Cs₂CO₃).

  • Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).

  • Add an anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the aminated product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between this compound and terminal alkynes, which is a valuable transformation in the synthesis of various pharmaceutical intermediates.

General Protocol for Sonogashira Coupling:

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF/Et₃N), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Degas the reaction mixture for a few minutes at room temperature.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Upon completion, dilute the reaction mixture and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Workflows

Diagrams are powerful tools for illustrating complex chemical transformations and experimental procedures. The following visualizations were created using the DOT language.

Suzuki_Miyaura_Coupling This compound This compound Reaction Suzuki-Miyaura Coupling This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Catalyst_Base Pd Catalyst Base Catalyst_Base->Reaction 2-Chloro-5-arylpyridine 2-Chloro-5-arylpyridine Reaction->2-Chloro-5-arylpyridine

Suzuki-Miyaura Coupling Pathway

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine_Reactants Combine this compound, Arylboronic Acid, and Base Add_Catalyst Add Palladium Catalyst Combine_Reactants->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat_Stir Heat and Stir Add_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Extract Cool and Extract Monitor->Cool_Extract Dry_Concentrate Dry and Concentrate Cool_Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Yields 2-Chloro-5-arylpyridine

General Experimental Workflow

Sequential_Functionalization Start This compound Step1 Reaction at C5 (e.g., Suzuki) Start->Step1 Intermediate 2-Chloro-5-substituted pyridine Step1->Intermediate Step2 Reaction at C2 (e.g., Amination) Intermediate->Step2 Product 2,5-Disubstituted pyridine Step2->Product

Sequential Functionalization Strategy

Conclusion

This compound is a versatile and indispensable reagent in the synthesis of pharmaceutical intermediates. Its well-defined reactivity allows for the strategic and selective introduction of various functional groups, enabling the efficient construction of complex drug molecules. The protocols and data presented herein provide a foundation for researchers to effectively utilize this key building block in their drug discovery and development endeavors. Careful optimization of reaction conditions for each specific substrate is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various derivatives from the versatile building block, 5-Bromo-2-chloropyridine. This reagent is of significant interest in medicinal chemistry and materials science due to its two distinct reactive sites, which allow for selective functionalization. The inherent difference in reactivity between the C-Br and C-Cl bonds enables a stepwise approach to the synthesis of di-substituted pyridines, making it a valuable scaffold for the creation of diverse molecular architectures.

The C-Br bond at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond at the 2-position is more susceptible to nucleophilic aromatic substitution (SNAr).[1] This differential reactivity allows for chemoselective modifications, providing access to a wide array of novel compounds. This document outlines detailed protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution reactions.

Chemoselectivity Considerations

Achieving chemoselectivity is a primary consideration when working with this compound. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Consequently, the C-Br bond at the 5-position is more susceptible to oxidative addition to a palladium catalyst than the C-Cl bond at the 2-position. This allows for selective functionalization at the 5-position under milder reaction conditions. To target the less reactive C-Cl bond, more robust catalyst systems and higher temperatures are often necessary, and this is typically performed after the 5-position has been functionalized.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

General Reaction Pathway for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling This compound This compound Product Product This compound->Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product e.g., Pd(PPh₃)₄ Base Base Base->Product e.g., K₂CO₃, K₃PO₄ Solvent Solvent Solvent->Product e.g., Dioxane/H₂O

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Quantitative Data for Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/Ethanol/H₂O (4:1:1)1001285[2]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane (B91453)/H₂O (3:1)901092
33-Tolylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)1001688
42-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)Toluene1101879

Note: Yields are isolated yields and may vary depending on the specific reaction scale and conditions. Data is compiled from representative literature procedures.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for the synthesis of arylamines from aryl halides.

General Reaction Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination This compound This compound Product Product This compound->Product Amine Amine Amine->Product Pd Precatalyst Pd Precatalyst Pd Precatalyst->Product e.g., Pd₂(dba)₃ Ligand Ligand Ligand->Product e.g., Xantphos, BINAP Base Base Base->Product e.g., NaOtBu, Cs₂CO₃ Solvent Solvent Solvent->Product e.g., Toluene, Dioxane

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001295[5]
2MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene801689
3N-MethylanilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane1102491[6]
4BenzylaminePd(OAc)₂ (2)DavePhos (4)K₃PO₄ (2)Toluene1001885

Note: Yields are isolated yields and may vary depending on the specific reaction scale and conditions. Data is compiled from representative literature procedures.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][6]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, providing access to substituted alkynes.

General Reaction Pathway for Sonogashira Coupling

Sonogashira_Coupling This compound This compound Product Product This compound->Product Terminal Alkyne Terminal Alkyne Terminal Alkyne->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product e.g., Pd(PPh₃)₄ Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Product e.g., CuI Base Base Base->Product e.g., Et₃N Solvent Solvent Solvent->Product e.g., DMF, THF

Caption: General scheme for the Sonogashira coupling of this compound.

Quantitative Data for Sonogashira Coupling
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)DMF80693[7]
2Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT24~85[7]
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THFReflux12High[7]
41-HeptynePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃N (2)DMF100390[8]

Note: Yields are isolated yields and may vary depending on the specific reaction scale and conditions. Data is compiled from representative literature procedures.[7][8]

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium (B1175870) chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine (B92270) ring, further activated by the chloro-substituent, facilitates nucleophilic aromatic substitution at the 2-position. This allows for the introduction of various nucleophiles such as alkoxides, thiolates, and amines.

General Reaction Pathway for SNAr

SNAr_Reaction This compound This compound Product Product This compound->Product Nucleophile Nucleophile Nucleophile->Product e.g., R-OH, R-SH, R₂NH Base Base Base->Product e.g., NaH, K₂CO₃ Solvent Solvent Solvent->Product e.g., DMF, DMSO

Caption: General scheme for the Nucleophilic Aromatic Substitution (SNAr) of this compound.

Quantitative Data for Nucleophilic Aromatic Substitution
EntryNucleophileBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Sodium Methoxide-MethanolReflux6High
2ThiophenolK₂CO₃ (1.5)DMFRT490[9]
3PiperidineK₂CO₃ (2)DMSO1201285
4PhenolNaH (1.2)DMF801288[9]

Note: Yields are isolated yields and may vary depending on the specific reaction scale and conditions. Data is compiled from representative literature procedures.[9]

Experimental Protocol: Nucleophilic Aromatic Substitution with an Alcohol
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the alcohol (1.1 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Base Addition: Cool the solution to 0 °C and carefully add a strong base (e.g., NaH, 1.2 equiv.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and stir for several hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[9]

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the synthesis of derivatives from this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reaction_Setup Reaction Setup (Glassware, Reagents) Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reagent_Addition Add Reactants & Catalyst Solvent_Addition->Reagent_Addition Heating_Stirring Heating & Stirring Reagent_Addition->Heating_Stirring Monitoring Monitor Progress (TLC/LC-MS) Heating_Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product

Caption: A general experimental workflow for the synthesis of derivatives.

References

Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyridine is a versatile and highly valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its utility stems from the presence of two distinct halogen atoms on the pyridine (B92270) ring, offering the potential for selective functionalization at either the C-2 or C-5 position. The inherent difference in reactivity between the carbon-bromine and carbon-chlorine bonds, especially in palladium-catalyzed cross-coupling reactions, allows for a controlled and stepwise introduction of various functional groups. This regioselectivity is crucial for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.

Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl.[1] Consequently, the C-Br bond at the 5-position of this compound is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 2-position. This differential reactivity forms the basis for the regioselective functionalization at the C-5 position under milder reaction conditions. Functionalization at the less reactive C-2 position typically requires more forcing conditions, such as higher temperatures and the use of specialized, electron-rich, and bulky phosphine (B1218219) ligands.[2]

These application notes provide a comprehensive overview of various regioselective functionalization reactions of this compound, including detailed experimental protocols and comparative data to guide researchers in selecting the optimal synthetic strategy.

Regioselective Functionalization Strategies

The selective functionalization of this compound can be achieved through a variety of modern synthetic methodologies. The choice of reaction depends on the desired functionality to be introduced and the targeted position on the pyridine ring.

G Decision Tree for Regioselective Functionalization start Desired Functionalization of This compound position Target Position? start->position c5_reactions C-5 Functionalization (More Reactive Site) position->c5_reactions C-5 c2_reactions C-2 Functionalization (Less Reactive Site) position->c2_reactions C-2 c5_suzuki Suzuki Coupling (Aryl/Vinyl) c5_reactions->c5_suzuki c5_buchwald Buchwald-Hartwig (Amine) c5_reactions->c5_buchwald c5_sonogashira Sonogashira Coupling (Alkyne) c5_reactions->c5_sonogashira c5_stille Stille Coupling (Organostannane) c5_reactions->c5_stille c5_negishi Negishi Coupling (Organozinc) c5_reactions->c5_negishi c5_lithiation Lithiation-Borylation c5_reactions->c5_lithiation c2_suzuki Suzuki Coupling (Forcing Conditions) c2_reactions->c2_suzuki c2_buchwald Buchwald-Hartwig (Specialized Ligands) c2_reactions->c2_buchwald c2_snar Nucleophilic Aromatic Substitution (SNAr) c2_reactions->c2_snar

Caption: Decision tree for selecting a regioselective functionalization strategy.

Data Presentation: Comparative Overview of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for various regioselective cross-coupling reactions of this compound. This data is intended to serve as a guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids (C-5 Functionalization)

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)801660-80[3]
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10012-2470-95[4]
3-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1101665-90[4]
2-Naphthylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001650-80[4]

Table 2: Buchwald-Hartwig Amination of this compound (C-5 Functionalization)

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene808-1675-98[4]
AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane10012-2470-92[4]
CyclohexylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)t-BuOH1001285[2]
N-MethylanilinePd₂(dba)₃ (2)DavePhos (4)K₃PO₄ (2)Toluene901878[2]

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes (C-5 Functionalization)

AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF806-1260-88[4]
1-HexynePdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3)THF60875-90[5]
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)Toluene701085[5]
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NH (3)DMF501270-85[5]

Experimental Protocols

The following are generalized protocols for the regioselective functionalization of this compound. Optimization of reaction conditions may be necessary for specific substrates.

G General Workflow for Palladium-Catalyzed Cross-Coupling start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Coupling Partner, Base setup->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification end End purification->end

References

Application Notes and Protocols for Cross-Coupling Reactions of 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-chloropyridine is a versatile heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring two distinct halogen atoms on the pyridine (B92270) ring, offers the potential for selective functionalization through various cross-coupling reactions. This allows for the strategic synthesis of complex substituted pyridines, which are common motifs in a wide array of pharmaceutical agents. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature that enables a stepwise approach to the synthesis of di-substituted pyridines.[1]

Chemoselectivity: C-Br vs. C-Cl Reactivity

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[2][3] Consequently, the C-Br bond at the 5-position of this compound is inherently more reactive and susceptible to oxidative addition to a palladium catalyst than the C-Cl bond at the 2-position.[1][4] This difference in reactivity allows for chemoselective coupling at the 5-position under milder reaction conditions, leaving the 2-chloro substituent available for subsequent transformations.[2][4]

Achieving selective coupling at the less reactive C-Cl bond typically requires more robust catalyst systems, higher reaction temperatures, and often involves the prior functionalization of the 5-position.[4] Careful optimization of reaction parameters such as the choice of palladium precursor, ligand, base, and solvent is crucial to achieve a high degree of chemoselectivity and minimize the formation of undesired side products.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters.[4] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl compounds.[3]

General Reaction Conditions for Suzuki-Miyaura Coupling

A variety of conditions can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.[3]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-dioxane (B91453)/water (4:1)10012-2470-95
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene1101665-90
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-dioxane/water (4:1)1001650-80

This data is intended as a guideline and is based on typical conditions for similar chloro-pyridines/pyrimidines.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

  • Preparation : In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1][4]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[4]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[4]

  • Reaction : Stir the reaction mixture at the desired temperature (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.[4][5]

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][4]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (this compound, Boronic Acid, Base) B Add Pd Catalyst A->B C Inert Atmosphere (Evacuate/Backfill Ar) B->C D Add Degassed Solvent C->D E Heat and Stir D->E Monitor Progress F Cool and Quench E->F Reaction Complete G Extract with Organic Solvent F->G H Purify by Chromatography G->H

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of this compound with a wide range of primary and secondary amines.[2][5] This reaction is a cornerstone in medicinal chemistry for synthesizing arylamines.[2]

General Reaction Conditions for Buchwald-Hartwig Amination

Successful Buchwald-Hartwig amination requires careful selection of the catalyst, ligand, and base.[4]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene808-1675-98
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)Toluene100-11012-2470-95

This data is intended as a guideline and is based on typical conditions for similar chloro-pyridines/pyrimidines.[5]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

  • Preparation : To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[4][5]

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).[2][4]

  • Solvent and Reagent Addition : Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[2][4]

  • Reaction : Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction until the starting material is consumed.[5]

  • Workup : After cooling, the reaction is quenched with water and extracted with an organic solvent.[5]

  • Purification : The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.[2][5]

Buchwald_Hartwig_Workflow A Setup under Inert Gas (Pd precatalyst, ligand, base) B Add Solvent and Reagents (this compound, Amine) A->B C Heat and Stir (Monitor reaction progress) B->C D Workup (Quench, Extract) C->D E Purification (Column Chromatography) D->E

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between this compound and terminal alkynes.[4][5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]

General Reaction Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF806-1260-88
PdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (3.0)THFRT - 608-1865-90

This data is intended as a guideline and is based on typical conditions for similar chloro-pyridines/pyrimidines.[5]

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[4]

  • Preparation : In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[4]

  • Inert Atmosphere : Flush the flask with an inert gas.[4]

  • Solvent and Reagent Addition : Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[4]

  • Reaction : Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[4][5]

  • Workup : Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium (B1175870) chloride and brine.[4]

  • Purification : Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: General catalytic cycle for cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Antiviral Agents Using 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral agents utilizing 5-bromo-2-chloropyridine as a key starting material. The focus is on the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), specifically analogues of Nevirapine, which have shown potent anti-HIV activity.

Introduction

This compound is a versatile and valuable building block in medicinal chemistry for the development of novel therapeutic agents. Its two distinct reactive sites, the 2-chloro and 5-bromo positions, allow for selective and sequential functionalization, making it an ideal scaffold for creating diverse molecular architectures. The pyridine (B92270) core is a prominent feature in numerous antiviral drugs, and this compound serves as a crucial starting material for the synthesis of potent antiviral compounds, including analogues of the FDA-approved drug Nevirapine.

Key Synthetic Strategies

The primary synthetic strategy involves a two-step process to construct the core structure of Nevirapine analogues. This typically involves:

  • Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: The more reactive chloro group at the C2 position is displaced by an appropriate amine, often a substituted aminopyridine, to form a diarylamine intermediate.

  • Intramolecular Cyclization: The resulting diarylamine undergoes intramolecular cyclization to form the characteristic tricyclic dipyridodiazepinone core of Nevirapine and its analogues.

The bromo-substituent at the C5 position can be retained in the final molecule or can be further functionalized, for example, via cross-coupling reactions, to introduce additional diversity and modulate the antiviral activity.

Featured Antiviral Agent: 3-Bromo-Nevirapine Analogue

This section details the synthesis of a 3-bromo-Nevirapine analogue, a potent inhibitor of HIV reverse transcriptase.

Synthetic Pathway

The synthesis of the 3-bromo-Nevirapine analogue proceeds through the condensation of 2-chloro-3-amino-5-bromopyridine with a substituted aminopyridine, followed by cyclization to form the dipyridodiazepinone ring system.

Synthesis_Pathway A This compound C 2-(2-Amino-3-nitropyridin-ylamino)-5-bromopyridine A->C Condensation B 2-Amino-3-nitropyridine (B1266227) B->C D 5-Bromo-N2-(3-nitropyridin-2-yl)pyridine-2,3-diamine C->D Reduction E 8-Bromo-5,11-dihydro-6H-dipyrido[2,3-b:2',3'-e][1,4]diazepin-6-one (3-Bromo-Nevirapine Analogue) D->E Cyclization

Caption: Synthetic pathway for a 3-bromo-Nevirapine analogue.

Experimental Protocols

Protocol 1: Synthesis of 2-((5-Bromopyridin-2-yl)amino)-3-nitropyridine

Materials:

  • This compound

  • 2-Amino-3-nitropyridine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add 2-amino-3-nitropyridine (1.1 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture at 120 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford 2-((5-bromopyridin-2-yl)amino)-3-nitropyridine.

Protocol 2: Synthesis of 5-Bromo-N²-(3-nitropyridin-2-yl)pyridine-2,3-diamine

Materials:

Procedure:

  • To a solution of 2-((5-bromopyridin-2-yl)amino)-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the hot reaction mixture through a celite bed and wash the bed with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 5-bromo-N²-(3-nitropyridin-2-yl)pyridine-2,3-diamine, which can be used in the next step without further purification.

Protocol 3: Synthesis of 8-Bromo-5,11-dihydro-6H-dipyrido[2,3-b:2',3'-e][1][2]diazepin-6-one (3-Bromo-Nevirapine Analogue)

Materials:

Procedure:

  • To a solution of 5-bromo-N²-(3-nitropyridin-2-yl)pyridine-2,3-diamine (1.0 eq) and triethylamine (3.0 eq) in dry dichloromethane at 0 °C, add a solution of triphosgene (0.4 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the 3-bromo-Nevirapine analogue.

Quantitative Data

The synthesized 3-bromo-Nevirapine analogue was evaluated for its inhibitory activity against HIV-1 reverse transcriptase.

CompoundTargetIC₅₀ (µM)[1]
Nevirapine HIV-1 Reverse Transcriptase0.540[1]
3-Bromo-Nevirapine Analogue HIV-1 Reverse Transcriptase2.78[1]

Experimental Workflow

The overall experimental workflow for the synthesis and evaluation of the 3-bromo-Nevirapine analogue is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (this compound, etc.) B Condensation Reaction A->B C Reduction of Nitro Group B->C D Cyclization Reaction C->D E Purification D->E F Characterization (NMR, MS) E->F G Synthesized Compound F->G H HIV-1 Reverse Transcriptase Assay G->H I Determination of IC₅₀ H->I

Caption: Workflow for synthesis and antiviral evaluation.

Signaling Pathway Inhibition

Nevirapine and its analogues are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its function, thereby halting the viral replication cycle.

Signaling_Pathway cluster_virus HIV Life Cycle Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT HIV-1 Reverse Transcriptase Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication NVP_Analogue 3-Bromo-Nevirapine Analogue NVP_Analogue->RT Allosteric Binding & Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by NNRTI.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent antiviral agents, particularly Nevirapine analogues. The detailed protocols and workflows provided herein offer a practical guide for researchers in the field of drug discovery and development to synthesize and evaluate novel NNRTI candidates. The ability to introduce diversity at the 5-position of the pyridine ring provides a promising avenue for the development of next-generation antiviral therapeutics with improved efficacy and resistance profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions of 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki-Miyaura cross-coupling reactions involving 5-bromo-2-chloropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki reaction with this compound is giving a low yield. What are the primary factors to investigate?

Low yields in this specific reaction can often be attributed to several factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach. Key areas to focus on include:

  • Chemoselectivity: The C-Br bond at the 5-position is inherently more reactive than the C-Cl bond at the 2-position in palladium-catalyzed cross-coupling reactions.[1] Standard conditions should favor selective reaction at the C-Br position. If you are targeting the C-Cl bond, more forcing conditions will be necessary.

  • Catalyst and Ligand Choice: The selection of the palladium source and, critically, the phosphine (B1218219) ligand is paramount for achieving high yields. For the more reactive C-Br bond, standard catalysts may suffice. However, for the less reactive C-Cl bond, or to improve yields in general, more robust systems are often required.

  • Base and Solvent System: The base is crucial for the transmetalation step, and the solvent must effectively solubilize the reactants and catalyst.

  • Reaction Temperature: The temperature must be sufficient to drive the reaction forward without causing degradation of the starting materials, product, or catalyst.

  • Side Reactions: The presence of byproducts from reactions like protodeboronation, homocoupling, or dehalogenation can significantly reduce the yield of the desired product.

Q2: How can I achieve selective coupling at the C-Br position over the C-Cl position?

The inherent reactivity difference between the C-Br and C-Cl bonds (Br > Cl) is the primary driver for selectivity.[1] To favor mono-arylation at the C-5 position:

  • Employ Milder Reaction Conditions: Start with lower reaction temperatures (e.g., 80-90 °C) and a less reactive catalyst system.[2]

  • Catalyst Selection: A standard catalyst like Pd(PPh₃)₄ can often provide good selectivity for the C-Br bond.[3]

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can help drive the reaction to completion at the more reactive site without promoting significant reaction at the C-Cl position.

Q3: I am observing a significant amount of starting material remaining. How can I improve conversion?

Incomplete conversion is a common issue. Consider the following adjustments:

  • Increase Reaction Temperature: Gradually increasing the temperature in increments of 10 °C can improve reaction rates. A temperature screen between 80 °C and 120 °C is recommended.[4] Microwave irradiation can also be an effective method for achieving rapid and efficient heating.[4]

  • Switch to a More Active Catalyst System: For challenging couplings, especially at the C-Cl position, standard catalysts like Pd(PPh₃)₄ may be insufficient.[5] Consider using a more active system, such as a palladium(II) precatalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand like XPhos or SPhos.[4][6]

  • Optimize the Base: If you are using a weaker base like Na₂CO₃, switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ can improve the rate of transmetalation and overall conversion.[4]

  • Ensure Proper Degassing: Oxygen can lead to catalyst deactivation and promote side reactions.[2] Ensure your solvents and reaction mixture are thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2][5]

Q4: What are common side reactions in this coupling, and how can I minimize them?

Several side reactions can lower the yield of your desired product:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an arene byproduct.[5]

    • Solution: Use anhydrous solvents and reagents.[2] Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[6]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[5]

    • Solution: This is often promoted by the presence of oxygen.[2] Thoroughly degas all solvents and the reaction mixture.[2]

  • Dehalogenation: The replacement of a halogen atom with a hydrogen atom on the starting material.[7]

    • Solution: This can be influenced by the choice of base and solvent. Using a non-reducing base and ensuring an oxygen-free environment can help minimize this side reaction.

  • Disubstitution: Reaction at both the C-Br and C-Cl positions when mono-substitution is desired.

    • Solution: Use milder reaction conditions (lower temperature, less active catalyst) and carefully control the stoichiometry of the boronic acid.[2]

Data Presentation

The following tables summarize recommended starting conditions and catalyst systems for the Suzuki coupling of this compound and related substrates.

Table 1: Recommended Starting Conditions for Selective C-Br Coupling

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a reliable starting point for C-Br couplings. Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a common and effective base. K₃PO₄ is stronger and can promote transmetalation, potentially improving yields.[4]
Solvent System 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/H₂O (4:1 v/v)A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.[4]
Temperature 80-100 °CSufficient to promote oxidative addition at the C-Br bond while minimizing reaction at the C-Cl bond.[2]
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing catalyst deactivation and side reactions like homocoupling.[2][4]

Table 2: Catalyst Systems for More Challenging Couplings (e.g., at the C-Cl position)

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield Range (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10070-95[4]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100High
PdCl₂(dppf) (3-5)-Na₂CO₃ (2)Dioxane90Good

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[8]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[8]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[8]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[9]

Mandatory Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product ArX This compound (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OR)₂) + Base ArB->Transmetalation Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Side_Products Significant Side Products? Check_Conversion->Check_Side_Products Yes Increase_Temp Increase Temperature Check_Conversion->Increase_Temp No Purification_Issues Investigate Purification Check_Side_Products->Purification_Issues No Obvious Side Products Minimize_Protodeboronation Use Anhydrous Solvents / Boronic Esters Check_Side_Products->Minimize_Protodeboronation Protodeboronation Minimize_Homocoupling Ensure Thorough Degassing Check_Side_Products->Minimize_Homocoupling Homocoupling Minimize_Dehalogenation Adjust Base/Solvent Check_Side_Products->Minimize_Dehalogenation Dehalogenation Optimize_Conditions Optimize Reaction Conditions Change_Catalyst Use More Active Catalyst/Ligand Increase_Temp->Change_Catalyst Change_Base Screen Stronger Bases Change_Catalyst->Change_Base Change_Base->Optimize_Conditions Minimize_Protodeboronation->Optimize_Conditions Minimize_Homocoupling->Optimize_Conditions Minimize_Dehalogenation->Optimize_Conditions

References

How to avoid disubstitution in 5-Bromo-2-chloropyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on the selective functionalization of 5-bromo-2-chloropyridine and to troubleshoot common issues, particularly the prevention of disubstitution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the functionalization of this compound?

A1: The main challenge in the functionalization of this compound is achieving selective monosubstitution at either the 2-position (C-Cl) or the 5-position (C-Br) while avoiding disubstitution. The reactivity of the two halogen atoms is different, which can be exploited to achieve selectivity. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond is more susceptible to nucleophilic aromatic substitution (SNAr).[1]

Q2: How can I favor monosubstitution over disubstitution?

A2: To favor monosubstitution, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Stoichiometry: Use a 1:1 or slight excess of the pyridine (B92270) substrate to the nucleophile or coupling partner.[2]

  • Temperature: Lowering the reaction temperature can often improve selectivity.[2]

  • Reaction Time: Monitor the reaction closely and stop it once the desired monosubstituted product is formed to prevent further reaction.

  • Catalyst and Ligand Choice: In cross-coupling reactions, the choice of catalyst and ligand can significantly influence selectivity.

Q3: Which position is more reactive in a Suzuki-Miyaura coupling?

A3: In a Suzuki-Miyaura coupling, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position.[1][3] This allows for selective C-C bond formation at the 5-position by using appropriate catalytic systems and reaction conditions.

Q4: Is it possible to selectively functionalize the C-Cl bond?

A4: Yes, selective functionalization at the C-Cl bond is possible, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring activates the 2-position for nucleophilic attack.[1][4] For cross-coupling reactions at the C-Cl bond, it is often necessary to first functionalize the more reactive C-Br bond and then employ more forcing conditions (e.g., higher temperatures, more active catalysts) for the second coupling.[5]

Troubleshooting Guides

Issue 1: Formation of Disubstituted Product
Possible CauseRecommended Solution
Excess Nucleophile/Coupling Partner Use a stoichiometric amount (1.0 equivalent) or a slight excess of this compound relative to the incoming group.[2]
High Reaction Temperature Lower the reaction temperature. Start with milder conditions and gradually increase if the reaction is too slow.[2]
Prolonged Reaction Time Monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed and the desired monosubstituted product is formed.
Highly Active Catalyst System For cross-coupling reactions, screen different palladium catalysts and ligands to find a system with better selectivity for the C-Br bond.[2]
Issue 2: Low Yield of Monosubstituted Product
Possible CauseRecommended Solution
Low Reactivity Increase the reaction temperature gradually. For SNAr, consider using a more polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[2] For cross-coupling, ensure the catalyst is active and not deactivated.
Hydrolysis of Starting Material or Product Ensure all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
Catalyst Deactivation (Cross-Coupling) Use high-purity, degassed reagents and solvents. The nitrogen in the pyridine ring can coordinate to the palladium center, so ligand choice is critical to prevent this.[6]
Poor Solubility Choose a solvent system in which all reactants are soluble at the reaction temperature.

Data Presentation: Reaction Conditions for Selective Monosubstitution

Table 1: Suzuki-Miyaura Coupling (Selective at C5-Br)
Catalyst / LigandBaseSolventTemperature (°C)Typical Yield of Monosubstituted ProductReference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100Good to High[3]
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O~10070-95%[6]
PdCl₂(dppf)Na₂CO₃DME/H₂O80-90Good
Table 2: Buchwald-Hartwig Amination (Selective at C5-Br or C2-Cl)
PositionCatalyst / LigandBaseSolventTemperature (°C)Typical Yield of Monosubstituted ProductReference
C5-BrPd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane90-110High (exclusive bromide substitution)[7]
C2-Cl (SNAr-like)None (Neat)NoneNeat80-100Good (preferred substitution at C2-Cl)[7]
C5-BrPd₂(dba)₃ / BINAPNaOtBuToluene80-10075-98%[6]
Table 3: Sonogashira Coupling (Selective at C5-Br)
Catalyst / Co-catalystBaseSolventTemperature (°C)Typical Yield of Monosubstituted ProductReference
Pd(PPh₃)₄ / CuIEt₃NTHF/Et₃NRoom Temp.High[8]
PdCl₂(PPh₃)₂ / CuIDIPEADMF60-8060-88%[6]
Table 4: Nucleophilic Aromatic Substitution (SNAr) (Selective at C2-Cl)
NucleophileBase (if any)SolventTemperature (°C)Typical Yield of Monosubstituted ProductReference
Primary/Secondary AmineDIPEADMFRoom Temp.Good to High[2]
Alkoxide (e.g., from Benzyl alcohol)Cs₂CO₃CH₃CN/DMFRoom Temp.Good[4]
ThiolK₂CO₃DMF50-70Good

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Position

Objective: To selectively form a C-C bond at the 5-position (C-Br) of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[2]

  • Add the degassed 1,4-dioxane/water solvent mixture to the flask.[2]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Nucleophilic Aromatic Substitution with an Amine at the 2-Position

Objective: To selectively substitute the chlorine atom at the 2-position with an amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound.[2]

  • Add anhydrous DMF, followed by the desired amine and then DIPEA.[2]

  • Stir the reaction mixture at room temperature (20-25 °C).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Visualizations

Disubstitution_Avoidance_Workflow start Start: Functionalization of This compound issue Disubstitution Observed? start->issue check_stoichiometry Check Stoichiometry (Substrate:Reagent Ratio) issue->check_stoichiometry Yes no_issue No Disubstitution issue->no_issue No adjust_stoichiometry Use 1:1 Stoichiometry or Slight Excess of Pyridine check_stoichiometry->adjust_stoichiometry Ratio > 1:1 check_temp Review Reaction Temperature adjust_stoichiometry->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp High Temp check_time Monitor Reaction Time Closely lower_temp->check_time optimize_time Quench Reaction Upon Monosubstituted Product Formation check_time->optimize_time success Successful Monosubstitution optimize_time->success no_issue->success

Caption: A troubleshooting workflow for avoiding disubstitution.

Selective_Functionalization_Paths start This compound pd_coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) start->pd_coupling More reactive C-Br bond snar Nucleophilic Aromatic Substitution (SNAr) start->snar Activated C-Cl bond product_c5 5-Substituted-2-chloropyridine pd_coupling->product_c5 product_c2 2-Substituted-5-bromopyridine snar->product_c2

Caption: Selective functionalization pathways for this compound.

References

Optimizing catalyst loading for 5-Bromo-2-chloropyridine cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the cross-coupling of 5-Bromo-2-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is more reactive in a standard palladium-catalyzed cross-coupling reaction?

A1: The Carbon-Bromine (C-Br) bond at the 5-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 2-position.[1][2][3] In palladium-catalyzed couplings, the general reactivity trend for aryl halides is I > Br > Cl.[1] This inherent difference allows for chemoselective functionalization at the C-5 position under milder conditions. To target the C-2 position, more forcing conditions and a more active catalyst system are typically required, often after the C-5 position has already been functionalized.[1]

Q2: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?

A2: A good starting point for catalyst loading in exploratory reactions is typically between 2-5 mol% of the palladium source.[4][5] For challenging substrates or when trying to couple at the less reactive 2-chloro position, higher loadings (>5 mol%) may be necessary.[6] However, optimization studies often aim to reduce the catalyst loading to as low as 0.5-2.5 mol% for process efficiency.[7]

Q3: How does the choice of ligand impact the reaction?

A3: The ligand is critical, especially when targeting the C-Cl bond. Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos), are highly effective.[4][8][9] These ligands promote the formation of the active monoligated palladium(0) species, which is necessary for the difficult oxidative addition step with the strong C-Cl bond, and can help prevent catalyst deactivation by shielding the metal center from coordination by the pyridine (B92270) nitrogen.[8][9] N-heterocyclic carbene (NHC) ligands are also powerful alternatives for these challenging couplings.[8]

Q4: Which bases are most effective for Suzuki and Buchwald-Hartwig couplings with this substrate?

A4: For Suzuki-Miyaura couplings, strong, non-nucleophilic inorganic bases like potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective, particularly for activating the C-Cl bond.[4][8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine coupling partner.[1]

Q5: Can catalyst deactivation be an issue with pyridine-containing substrates?

A5: Yes, catalyst deactivation is a common problem. The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4][9] Additionally, the active Pd(0) catalyst is sensitive to oxygen, so ensuring an inert atmosphere and using thoroughly degassed solvents is crucial to prevent oxidation and deactivation.[3][8]

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound in a question-and-answer format.

Problem: Low to No Product Yield

Q: I am observing very low yield or no product formation. What are the primary causes and how can I troubleshoot this?

A: Low yield is a frequent challenge, especially when targeting the less reactive C-Cl bond.[8] The issue can typically be traced to the catalyst system, reaction conditions, or reagent quality.

  • Possible Cause 1: Insufficient Catalyst Activity. Standard catalysts like Pd(PPh₃)₄ may be ineffective for activating the C-Cl bond.[8]

    • Recommended Action: Switch to a more active catalytic system. Use a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a bulky, electron-rich ligand like XPhos, SPhos, or P(t-Bu)₃.[4][7][8] If this fails, consider increasing the catalyst loading in increments (e.g., from 2 mol% to 5 mol%).[8]

  • Possible Cause 2: Ineffective Base. The base is crucial for the transmetalation step in Suzuki couplings or amine deprotonation in Buchwald-Hartwig reactions.

    • Recommended Action: Screen different bases. For Suzuki reactions, switch to stronger bases like K₃PO₄ or Cs₂CO₃.[4] Ensure the base is finely powdered and dry. For Buchwald-Hartwig, ensure your NaOtBu is fresh and handled under inert conditions.

  • Possible Cause 3: Sub-optimal Temperature. The reaction may lack sufficient thermal energy to overcome the activation barrier for oxidative addition.

    • Recommended Action: Increase the reaction temperature, typically in the range of 80-120 °C.[4] Microwave irradiation can also be highly effective, often reducing reaction times and improving yields.[3]

  • Possible Cause 4: Catalyst Deactivation. The Pd(0) catalyst may be oxidized or inhibited.

    • Recommended Action: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles).[3] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

G start Low or No Yield Observed catalyst_q Is the catalyst system active enough? start->catalyst_q temp_q Is the reaction temperature sufficient? catalyst_q->temp_q No catalyst_a Switch to Buchwald ligands (SPhos, XPhos) or NHCs. Increase catalyst loading. catalyst_q->catalyst_a Yes base_q Is the base effective? temp_q->base_q No temp_a Increase temperature to 80-120 °C. Consider microwave irradiation. temp_q->temp_a Yes inert_q Is the system properly degassed? base_q->inert_q No base_a Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base_q->base_a Yes inert_a Degas solvents thoroughly. Maintain inert atmosphere. inert_q->inert_a Yes

A troubleshooting workflow for low-yield reactions.

Problem: Formation of Side Products

Q: I am observing significant side products like homocoupling or dehalogenation. What can I do?

A: Side reactions often compete with the desired cross-coupling pathway. Adjusting the reaction parameters can shift the equilibrium towards the desired product.

  • Side Reaction 1: Homocoupling (Ar-Ar or Ar'-Ar'). This involves the coupling of two molecules of the boronic acid or two molecules of the halide.

    • Possible Cause: The presence of oxygen can promote homocoupling of the boronic acid. A slow transmetalation step can also be a cause.[3][8]

    • Recommended Action: Improve degassing of all reagents and solvents. Ensure an efficient catalyst system is used to facilitate rapid transmetalation relative to homocoupling.[3]

  • Side Reaction 2: Protodeboronation (Ar-H formation). This is the cleavage of the C-B bond of the boronic acid by a proton source.

    • Possible Cause: Excess water, acidic impurities, or high temperatures can exacerbate this issue.[3] Pyridine boronic acids are particularly susceptible to this side reaction.[10]

    • Recommended Action: Use anhydrous solvents where possible. Avoid unnecessarily high temperatures. Using boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can increase stability.[8]

  • Side Reaction 3: Dehalogenation (Reduction). The starting halide is reduced, replacing the bromine or chlorine with a hydrogen atom.

    • Possible Cause: Hydride impurities in solvents or certain bases can cause dehalogenation.[3]

    • Recommended Action: Use high-purity, anhydrous solvents. Select a non-reducing base like K₃PO₄ or Cs₂CO₃.[3]

Data on Catalyst Loading and Conditions

The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that these are starting points and require optimization for specific substrates.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentCondition 1 (Standard)Condition 2 (For less reactive C-Cl bond)
Substrate This compound5-Aryl-2-chloropyridine
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Pd(OAc)₂ or Buchwald Precatalyst (G3/G4)
Catalyst Loading 2-3 mol%2-5 mol%
Ligand PPh₃ or P(t-Bu)₃XPhos, SPhos, or RuPhos
Ligand/Pd Ratio 2:1 to 4:12:1
Base K₂CO₃ or Na₂CO₃ (2-3 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)
Solvent Dioxane/H₂O (4:1) or Toluene/H₂ODioxane/H₂O or Toluene (anhydrous)
Temperature 80-100 °C100-120 °C

Data synthesized from multiple sources.[3][4][7][8]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentGeneral Conditions
Substrate This compound
Pd Source Pd₂(dba)₃ or Pd(OAc)₂
Catalyst Loading 2 mol%
Ligand BINAP, XPhos, or other biaryl phosphines
Ligand/Pd Ratio 1.5:1 to 2:1
Base NaOtBu or LHMDS (1.4-2.0 equiv.)
Solvent Toluene or Dioxane (anhydrous)
Temperature 80-110 °C

Data synthesized from multiple sources.[1][11][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[3]

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%) and add them to the Schlenk flask.[4]

  • Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[3][9]

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Solids: Halopyridine, Boronic Acid, Base prep2 Add Catalyst System: Pd Source + Ligand prep1->prep2 prep3 Evacuate / Backfill with Inert Gas (3x) prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat to Target Temp (e.g., 80-120 °C) prep4->react1 react2 Stir & Monitor (TLC / LC-MS) react1->react2 workup1 Cool to RT & Quench react2->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

A general experimental workflow for Suzuki coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[1]

  • Inerting: Evacuate and backfill the vessel with an inert gas (3 cycles).

  • Reagent Addition: Add the degassed anhydrous solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water or a saturated ammonium (B1175870) chloride solution and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Chemoselectivity Pathway

The dual halogenation of this compound allows for a sequential, selective cross-coupling strategy. The more reactive C-Br bond is typically addressed first under standard conditions, followed by a second coupling at the more robust C-Cl bond using a highly active catalyst system.

G start This compound path1_cond Standard Conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) start->path1_cond path1_prod 5-Aryl-2-chloropyridine (Mono-coupled Product) path1_cond->path1_prod Coupling at C5-Br path2_cond Forcing Conditions (e.g., Pd/XPhos, K₃PO₄, 110°C) path1_prod->path2_cond path2_prod 2,5-Diarylpyridine (Di-coupled Product) path2_cond->path2_prod Coupling at C2-Cl

Chemoselective coupling strategy for this compound.

References

Technical Support Center: Purification of 5-Bromo-2-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 5-Bromo-2-chloropyridine and its derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Column Chromatography

Question: My column chromatography separation of a this compound derivative is poor, with significant peak tailing. What can I do to improve this?

Answer: Peak tailing is a common issue when purifying pyridine (B92270) derivatives on silica (B1680970) gel due to the basic nature of the pyridine nitrogen interacting with acidic silanol (B1196071) groups on the silica surface.[1] Here are several strategies to mitigate this:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (B128534) (Et3N) is effective in neutralizing the acidic sites on the silica gel, leading to more symmetrical peaks.[1]

  • Alternative Stationary Phase: If peak tailing persists, consider using a different stationary phase. Neutral alumina (B75360) can be a good alternative to silica gel for basic compounds.[2]

  • Deactivated Silica Gel: You can deactivate the silica gel by preparing a slurry with the eluent containing the basic modifier before packing the column.

Question: How do I choose the right solvent system for column chromatography of my this compound derivative?

Answer: The ideal solvent system (eluent) for column chromatography should provide a good separation between your target compound and any impurities. A general guideline is to aim for an Rf (retention factor) value of 0.2-0.4 for your desired compound on a TLC plate.[3]

A common starting point for halogenated pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[4] You can perform preliminary TLC experiments with varying ratios of these solvents to find the optimal system. For more polar derivatives, a combination of dichloromethane (B109758) and methanol (B129727) might be more suitable.[3]

Question: My this compound derivative appears to be degrading on the silica gel column. How can I prevent this?

Answer: Degradation on silica gel can occur if your derivative is sensitive to acid. To address this:

  • Use Deactivated Silica: As mentioned for peak tailing, using a small amount of triethylamine in your eluent can neutralize the silica and prevent degradation of acid-sensitive compounds.[1]

  • Switch to a Neutral Stationary Phase: Neutral alumina is a less acidic alternative to silica gel and can be a good choice for sensitive compounds.[2]

  • Run the column quickly: Minimizing the time your compound spends on the column can reduce the extent of degradation.

Recrystallization

Question: I'm having trouble finding a suitable solvent for the recrystallization of my this compound derivative. What is a good approach?

Answer: A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[4] For brominated pyridine derivatives, common solvent systems include:

  • Single Solvent: Ethanol is often a good starting point for recrystallization.[5]

  • Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone) and a solvent in which it is poorly soluble (an "anti-solvent," e.g., hexanes, petroleum ether) is often effective.[4] You would dissolve your compound in the minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy.

Question: My this compound derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" happens when the solute comes out of solution at a temperature above its melting point.[2] Here are some solutions:

  • Increase Solvent Volume: The solution might be too concentrated. Try adding more of the recrystallization solvent.[2]

  • Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling promotes the formation of crystals over oils.

  • Change the Solvent System: Opt for a solvent system with a lower boiling point.[2]

Question: My recrystallized this compound product is discolored. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by treating the hot recrystallization solution with activated charcoal.[4]

Procedure:

  • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

  • Add a small amount of activated charcoal (typically 1-2% by weight of your compound) to the hot solution.

  • Swirl the mixture for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the filtered solution to cool and crystallize.

General Purification

Question: What are the common impurities I might encounter in a synthesis of a this compound derivative and how can I remove them?

Answer: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.

  • Unreacted Starting Materials: These can often be removed by column chromatography or recrystallization, as their polarity will likely differ from the product.

  • Byproducts: The nature of byproducts depends on the specific reaction. For instance, in Suzuki couplings, you might have homo-coupled products.[6] Careful selection of chromatography conditions is key to separating these.

  • Residual Pyridine (if used as a solvent or reagent): Pyridine can be effectively removed by an acidic wash during the work-up.[7] Dissolve your crude product in an organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The pyridine will be protonated to form a water-soluble pyridinium (B92312) salt, which will partition into the aqueous layer.[7]

Data Presentation

Table 1: Column Chromatography Parameters for this compound Derivatives

Derivative TypeStationary PhaseEluent System (v/v)Typical RfNotes
General this compoundSilica GelEthyl Acetate / Hexanes (e.g., 30:70)0.2 - 0.4A good starting point for many derivatives.[3]
Polar DerivativesSilica GelDichloromethane / MethanolVariableAdjust ratio based on polarity.[3]
Acid-Sensitive DerivativesNeutral AluminaEthyl Acetate / HexanesVariablePrevents on-column degradation.[2]

Table 2: Recrystallization Solvents for this compound Derivatives

Solvent/SystemTypeApplication Notes
EthanolSingle SolventEffective for some derivatives.[5]
Ethyl Acetate / HexanesMixed SolventGood for compounds soluble in ethyl acetate and insoluble in hexanes.[4]
Ethanol / WaterMixed SolventCan be effective for derivatives with some water solubility.[4]

Experimental Protocols

Protocol 1: Column Chromatography of a this compound Derivative
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 30:70 ethyl acetate/hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of a this compound Derivative
  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals to a constant weight.

Protocol 3: Acidic Wash for Pyridine Removal
  • Dissolution: Dissolve the crude reaction mixture containing residual pyridine in an organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel and allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the pyridinium salt.

  • Repeat: Repeat the acid wash one or two more times.

  • Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound Derivatives start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil/Liquid) distillation Consider Distillation (if volatile and thermally stable) is_solid->distillation No (Consider if applicable) acid_wash_check Does the crude mixture contain residual pyridine? recrystallization->acid_wash_check column_chromatography->acid_wash_check distillation->acid_wash_check acid_wash Perform Acidic Wash acid_wash_check->acid_wash Yes pure_product Pure Product acid_wash_check->pure_product No acid_wash->pure_product

Caption: A decision-making workflow for selecting a suitable purification technique.

Column_Chromatography_Troubleshooting Troubleshooting Column Chromatography start Poor Separation/ Peak Tailing check_rf Is Rf of the product 0.2-0.4? start->check_rf adjust_eluent Adjust Eluent Polarity check_rf->adjust_eluent No check_degradation Is the compound degrading on silica? check_rf->check_degradation Yes adjust_eluent->check_rf add_base Add 0.1-1% Triethylamine to Eluent good_separation Good Separation add_base->good_separation check_degradation->add_base No use_alumina Switch to Neutral Alumina check_degradation->use_alumina Yes use_alumina->good_separation

Caption: A troubleshooting guide for common column chromatography issues.

References

Preventing hydrolysis of 5-Bromo-2-chloropyridine during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing the hydrolysis of 5-Bromo-2-chloropyridine during reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during workup?

A1: The primary cause of degradation is the hydrolysis of the chloro group at the 2-position of the pyridine (B92270) ring to form 5-bromo-2-hydroxypyridine (B85227). This reaction is catalyzed by both acidic and basic conditions, which are often employed during standard aqueous workups to remove reagents and byproducts.

Q2: Under what specific pH conditions is hydrolysis of this compound likely to occur?

Q3: How can I detect if hydrolysis has occurred during my workup?

A3: The formation of 5-bromo-2-hydroxypyridine can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The hydroxylated product will be more polar than the starting material.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the workup of reactions involving this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound after aqueous workup. Hydrolysis of the C-Cl bond due to acidic or basic conditions.- Use a buffered aqueous wash: Instead of strong acids or bases, use a mildly acidic or basic buffer solution (e.g., phosphate (B84403) buffer at pH 7) to neutralize the reaction mixture. - Maintain low temperatures: Perform the aqueous workup at low temperatures (0-5 °C) to minimize the rate of hydrolysis. - Minimize contact time: Reduce the time the organic phase containing your product is in contact with the aqueous phase.
Presence of a more polar byproduct in TLC/LC-MS analysis. Formation of 5-bromo-2-hydroxypyridine via hydrolysis.- Implement a non-aqueous workup: Avoid water altogether by quenching the reaction with a non-aqueous reagent and purifying directly or using a non-aqueous extraction. - Utilize Solid-Phase Extraction (SPE): Purify the crude product using an appropriate SPE cartridge to separate the desired product from both polar and non-polar impurities without an aqueous wash.
Difficulty in removing basic impurities (e.g., pyridine, triethylamine) without using an acid wash. Basic impurities require neutralization for removal into an aqueous layer.- Use a mild acidic wash: A dilute solution of a weak acid, such as 1-5% aqueous citric acid, can be effective at removing basic impurities with a lower risk of causing significant hydrolysis compared to strong acids like HCl.[1] - Azeotropic removal: For volatile basic impurities like pyridine or triethylamine, repeated co-evaporation with a high-boiling point solvent like toluene (B28343) can be effective.[1]
Product degradation on silica (B1680970) gel during column chromatography. The acidic nature of silica gel can catalyze the hydrolysis of sensitive compounds.- Neutralize the silica gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine, to neutralize the acidic sites.[2][3][4]

Experimental Protocols

Protocol 1: Workup with Buffered Aqueous Wash

This protocol is designed to minimize hydrolysis by maintaining a neutral pH during the aqueous extraction.

Materials:

  • Crude reaction mixture containing this compound in an organic solvent.

  • Phosphate buffer solution (0.5 M, pH 7.0).

  • Saturated brine solution.

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

Procedure:

  • Cool the crude reaction mixture to 0-5 °C in an ice bath.

  • Quench the reaction with the phosphate buffer solution (pH 7.0).

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers and wash with saturated brine solution to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Non-Aqueous Workup

This protocol avoids the use of water entirely, making it suitable for highly sensitive substrates.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., THF, dioxane).

  • Anhydrous quenching agent (e.g., solid ammonium (B1175870) chloride for organometallic reagents).

  • Diatomaceous earth (Celite®).

  • Anhydrous organic solvent for filtration and rinsing.

Procedure:

  • Cool the reaction mixture to the appropriate temperature.

  • Quench the reaction by the portion-wise addition of the solid anhydrous quenching agent.

  • Stir the resulting slurry for 15-30 minutes.

  • Filter the mixture through a pad of diatomaceous earth (Celite®).

  • Wash the filter cake with fresh anhydrous organic solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can then be purified by non-aqueous methods such as chromatography on neutralized silica gel.

Protocol 3: Purification by Solid-Phase Extraction (SPE)

SPE can be a rapid and efficient method for purification, avoiding the issues associated with aqueous workups and silica gel chromatography.

Materials:

  • Crude reaction mixture.

  • Appropriate SPE cartridge (e.g., phenylboronic acid functionalized silica for removal of pyridine-type impurities, or a reverse-phase C18 cartridge for general purification).[5]

  • Conditioning solvent (e.g., methanol).

  • Washing solvent (e.g., methyl t-butyl ether).[5]

  • Elution solvent (e.g., methanol).[5]

Procedure:

  • Condition the SPE cartridge: Pass the conditioning solvent through the cartridge according to the manufacturer's instructions.

  • Equilibrate the cartridge: Pass the washing solvent through the cartridge.

  • Load the sample: Dissolve the crude reaction mixture in a minimal amount of the washing solvent and load it onto the cartridge.

  • Wash the cartridge: Pass the washing solvent through the cartridge to remove non-polar impurities.

  • Elute the product: Pass the elution solvent through the cartridge to collect the purified this compound.

  • Concentrate the eluent under reduced pressure to obtain the purified product.

Visualizations

Hydrolysis_Prevention_Workflow start Reaction Workup for This compound is_aqueous Is an aqueous workup necessary? start->is_aqueous spe Alternative: Solid-Phase Extraction (SPE) (e.g., C18 or functionalized silica) start->spe Alternative Purification non_aqueous Perform Non-Aqueous Workup (e.g., quench with solid NH4Cl, filter through Celite®) is_aqueous->non_aqueous No use_buffer Use Buffered Aqueous Wash (e.g., Phosphate buffer pH 7) is_aqueous->use_buffer Yes purification Purification non_aqueous->purification mild_acid Consider Mild Acidic Wash (e.g., 1-5% Citric Acid) for basic impurities use_buffer->mild_acid If needed low_temp Maintain Low Temperature (0-5 °C) use_buffer->low_temp mild_acid->low_temp minimize_time Minimize Contact Time low_temp->minimize_time minimize_time->purification spe->purification neutral_silica Chromatography on Neutralized Silica Gel (pre-treated with triethylamine) purification->neutral_silica

Caption: Decision workflow for selecting an appropriate workup method to prevent hydrolysis of this compound.

Hydrolysis_Pathway cluster_conditions Workup Conditions reactant This compound product 5-Bromo-2-hydroxypyridine (Hydrolysis Product) reactant->product Hydrolysis conditions H2O (Acid or Base catalyzed)

Caption: The hydrolysis pathway of this compound to its corresponding hydroxypyridine derivative under aqueous acidic or basic conditions.

References

Technical Support Center: Catalyst Poisoning Issues with 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues during experiments involving 5-Bromo-2-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is showing low to no yield. What are the likely causes?

A1: Low or no yield in cross-coupling reactions with this compound can stem from several factors, primarily related to catalyst deactivation or poisoning. The pyridine (B92270) nitrogen in the substrate can coordinate with the palladium catalyst, inhibiting its activity.[1][2] Additionally, impurities such as water, oxygen, or residual sulfur compounds in the reagents or solvents can act as potent catalyst poisons.[3] Suboptimal reaction conditions, including the choice of ligand, base, and temperature, can also contribute to poor yields.

Q2: What is catalyst poisoning and how does it specifically affect reactions with this compound?

A2: Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[3] In the context of palladium-catalyzed reactions with this compound, the lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, preventing it from participating in the catalytic cycle.[1][2] This leads to a significant decrease in the reaction rate and overall yield.

Q3: Are there any visible indicators of catalyst poisoning in my reaction?

A3: A common visual sign of catalyst poisoning is the formation of palladium black, which indicates the precipitation of palladium metal from the catalytic cycle.[4] A stalled reaction, where the starting material is no longer consumed, is another strong indicator.

Q4: How can I prevent catalyst poisoning when using this compound?

A4: To mitigate catalyst poisoning, it is crucial to use high-purity, anhydrous, and thoroughly degassed solvents and reagents.[5][6] Employing bulky, electron-rich phosphine (B1218219) ligands, such as XPhos or SPhos, can help to stabilize the active palladium catalyst and reduce inhibition by the pyridine nitrogen.[7] In some cases, increasing the catalyst loading may help to overcome the effects of poisoning.[1]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptom: The Suzuki-Miyaura coupling of this compound with a boronic acid results in a low yield of the desired product, with significant amounts of starting material remaining.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Catalyst Inhibition by Pyridine Nitrogen Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center.[7] Consider a higher catalyst loading (e.g., 2-5 mol%).
Presence of Water (Protodeboronation) Use anhydrous solvents and reagents. Dry the starting materials and base thoroughly before use.
Presence of Oxygen (Homocoupling) Degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[6]
Ineffective Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8] Ensure the base is finely powdered and dry.
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

Symptom: The Buchwald-Hartwig amination of this compound with an amine stalls after partial conversion, and palladium black is observed.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Strong Coordination of Amine/Pyridine to Palladium Employ a bidentate ligand like Xantphos to stabilize the catalyst.[2] Use a pre-catalyst that is more resistant to deactivation.
Sulfur Impurities in Amine Reagent Use a high-purity amine. If sulfur contamination is suspected, consider purifying the amine before use.
Reaction Temperature Too High Optimize the reaction temperature. Lowering the temperature may reduce the rate of catalyst decomposition.[4]
Inappropriate Solvent Toluene (B28343) and 1,4-dioxane (B91453) are commonly used solvents. Ensure the solvent is anhydrous and degassed.

Data Presentation

The following tables summarize the potential impact of common catalyst poisons on the yield of a typical Suzuki-Miyaura coupling reaction with this compound. The data is illustrative and intended to highlight the importance of minimizing these impurities.

Table 1: Effect of Water Content on Reaction Yield

Water Content (v/v %)Approximate Yield (%)
< 0.01 (Anhydrous)> 90
0.160-70
0.530-40
1.0< 20

Table 2: Effect of a Sulfur-Based Impurity (Thiophenol) on Reaction Yield

Thiophenol (mol % relative to substrate)Approximate Yield (%)
0> 90
0.150-60
0.510-20
1.0< 5

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).[5]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[5]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[5]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[5]

  • Inert Atmosphere: Flush the flask with an inert gas.[5]

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.[5]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Purify the crude product by column chromatography.

Mandatory Visualization

G cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low or No Yield catalyst_poisoning Catalyst Poisoning low_yield->catalyst_poisoning suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions reagent_quality Poor Reagent Quality low_yield->reagent_quality stalled_reaction Stalled Reaction stalled_reaction->catalyst_poisoning side_products Significant Side Products side_products->suboptimal_conditions optimize_catalyst Optimize Catalyst System (Ligand, Loading) catalyst_poisoning->optimize_catalyst screen_conditions Screen Reaction Conditions (Base, Temp., Solvent) suboptimal_conditions->screen_conditions purify_reagents Purify/Dry Reagents & Solvents reagent_quality->purify_reagents degas_system Ensure Inert Atmosphere (Degassing) reagent_quality->degas_system

Caption: Troubleshooting workflow for cross-coupling reactions.

G cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Inactive_Complex Inactive Pd-Pyridine Complex Pd0->Inactive_Complex Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Product RedElim->Product Pyridine Pyridine Substrate Pyridine->Inactive_Complex G start This compound + Arylboronic Acid reagents Pd Catalyst, Ligand, Base, Solvent (Dioxane/Water) start->reagents conditions Heat (80-100 °C) Inert Atmosphere reagents->conditions product 2-Chloro-5-arylpyridine conditions->product

References

Managing temperature control in large-scale 5-Bromo-2-chloropyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Bromo-2-chloropyridine Reactions

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing temperature control in large-scale reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical in large-scale reactions involving this compound?

A1: Precise temperature control is paramount for several reasons. Many reactions involving pyridine (B92270) derivatives are highly exothermic, creating a risk of thermal runaway if heat is not efficiently removed.[1] Temperature influences reaction selectivity; excessively high temperatures can lead to the formation of byproducts, such as through disubstitution or hydrolysis, thereby reducing the yield and purity of the desired product.[2] Conversely, temperatures that are too low can result in slow or incomplete reactions.[2] Furthermore, elevated temperatures can accelerate the deactivation of sensitive catalysts used in cross-coupling reactions.[1]

Q2: What are the primary indicators of inadequate temperature control during a reaction?

A2: The most common indicators include:

  • Unexpected Exotherms: A sudden, rapid increase in temperature beyond the set point.

  • Reduced Yield and Purity: Lower-than-expected yield of the target molecule.[1]

  • Formation of Byproducts: Detection of unexpected impurities, such as products from reactions at both the bromine and chlorine sites.[2]

  • Pressure Buildup: An increase in reactor pressure, often accompanying a runaway exothermic reaction.[1]

  • Discoloration: Changes in the color of the reaction mixture may suggest degradation of starting materials or products.

Q3: What are the typical side reactions caused by poor temperature management?

A3: Poor temperature control can lead to several side reactions. In nucleophilic aromatic substitution (SNAr), high temperatures can cause disubstitution, where the nucleophile reacts at both the C-Cl and C-Br positions.[2] In Suzuki-Miyaura coupling, excessive heat can promote side reactions and catalyst degradation.[2] The presence of moisture, combined with high temperatures, can also lead to the hydrolysis of the starting material or the product.[2]

Troubleshooting Guides

T-001: Low Reaction Yield or Incomplete Conversion

  • Possible Cause 1: Reaction Temperature is Too Low. The activation energy for the reaction may not be met, leading to a slow reaction rate.

    • Recommended Solution: Gradually and carefully increase the reaction temperature in small increments, monitoring the reaction progress closely by TLC or LC-MS.[2] Ensure your temperature probes are calibrated correctly.

  • Possible Cause 2: Poor Heat Distribution. In large reactors, inefficient stirring can lead to cold spots, preventing the entire batch from reaching the target temperature.

    • Recommended Solution: Increase the agitation speed to improve mixing and heat distribution. Verify that the reactor's heating jacket and heat transfer fluid are functioning optimally.

T-002: Formation of Multiple Products or Impurities

  • Possible Cause 1: Reaction Temperature is Too High. Elevated temperatures can provide enough energy to overcome the selectivity barrier, leading to unwanted side reactions like disubstitution.[2]

    • Recommended Solution: Lower the reaction temperature. For SNAr reactions, running the reaction at a lower temperature can significantly improve selectivity.[2]

  • Possible Cause 2: Localized Hotspots. Even if the average temperature is correct, poor mixing can create localized hotspots where byproducts are formed.[1]

    • Recommended Solution: Improve the efficiency of the reactor's agitation system. For highly exothermic reactions, consider a slower, controlled addition of the limiting reagent to manage heat evolution.

T-003: Sudden, Uncontrolled Temperature Spike (Potential Runaway Reaction)

  • Possible Cause: Highly Exothermic Reaction with Inadequate Cooling. Many pyridine syntheses are exothermic, and the heat generated can overwhelm the cooling system's capacity, leading to a dangerous thermal runaway.[1][3]

    • Recommended Solution: Immediately initiate emergency procedures. This includes activating emergency cooling systems, stopping all reactant feeds, and preparing to quench the reaction if necessary.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number53939-30-3[4]
Molecular FormulaC₅H₃BrClN[5]
Molecular Weight192.44 g/mol [4]
Melting Point65-69 °C[4][5]
AppearanceOff-white to yellow crystalline powder[4]

Table 2: Recommended Temperature Ranges for Common Reactions

Reaction TypeReagents/CatalystRecommended TemperatureKey ConsiderationsReference(s)
Bromination 2-amino-4-chloropyridine, NBS0 °C, then stir for 30 minMaintain low temperature during NBS addition to ensure selectivity.[3]
Diazotization 6-Chloro-pyridin-3-ylamine, HBr, NaNO₂-10 °CCrucial to maintain very low temperatures to stabilize the diazonium salt.[5]
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃80-90 °CHigher temperatures can increase reaction rate but may also promote side reactions.[2][2]
Buchwald-Hartwig Amination Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃40-60 °CCan often be run at slightly elevated temperatures for efficient coupling.[6]
Chlorination 2-hydroxy-5-bromopyrimidine, POCl₃80-85 °CReaction is heated to drive the conversion of the hydroxyl group.[7]

Experimental Protocols

Protocol 1: Temperature-Controlled Chlorination of 2-Hydroxy-5-bromopyrimidine

This protocol describes the synthesis of 5-Bromo-2-chloropyrimidine, a closely related compound, highlighting critical temperature control steps.

  • Reactor Setup: In a suitable large-scale reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add 2-hydroxy-5-bromopyrimidine (1.0 eq), phosphorus oxychloride (2.0 eq), and toluene (B28343) (approx. 5 volumes).

  • Initial Temperature Control: Begin stirring and maintain the internal temperature at 35 °C.

  • Reagent Addition: Slowly add triethylamine (B128534) (2.0 eq) to the mixture, ensuring the temperature does not exceed 40 °C during the addition.

  • Heating Phase: Once the addition is complete, heat the reaction mixture to a set point of 80-85 °C.[7]

  • Reaction Monitoring: Maintain the temperature at 80-85 °C for approximately 6 hours.[7] Monitor the reaction progress by HPLC until the starting material is consumed (<2%).

  • Cooling and Work-up: Once complete, cool the reaction mixture to room temperature. The mixture is then concentrated under reduced pressure and carefully added to chilled water (10 °C) before pH adjustment.[7]

Protocol 2: Large-Scale Suzuki-Miyaura Coupling with Temperature Management

  • Inerting the Reactor: In an appropriately sized reactor, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).[2] Purge the vessel with an inert gas (e.g., Nitrogen or Argon) multiple times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (4:1 v/v).[2]

  • Controlled Heating: Begin agitation and slowly heat the reaction mixture to the target temperature of 80-90 °C.[2] Use a programmed heating ramp to avoid overshooting the set point.

  • Temperature Maintenance: Vigorously stir the reaction mixture while maintaining the internal temperature within the 80-90 °C range.[2] Use automated reactor controls to manage the heating/cooling jacket.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Controlled Cooling: After completion, cool the reaction mixture to room temperature before proceeding with filtration and purification steps.[2]

Visual Workflow and Troubleshooting Diagrams

G Troubleshooting a Thermal Runaway Event start Rapid Temperature Increase Detected check_cooling Is Primary Cooling System Active & Maxed? start->check_cooling emergency_cool Activate Emergency Cooling System check_cooling->emergency_cool stop_feed Stop All Reactant and Reagent Feeds emergency_cool->stop_feed monitor Monitor Temperature and Pressure Closely stop_feed->monitor prepare_quench Prepare Quenching Agent (If available) not_controlled Temperature Still Rising? monitor->not_controlled controlled Situation Controlled: Investigate Root Cause not_controlled->controlled No quench QUENCH REACTION not_controlled->quench Yes quench->monitor

Caption: A logical workflow for troubleshooting a potential thermal runaway.

G General Workflow for Temperature-Controlled Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up setup 1. Reactor Setup & Cleaning inert 2. Inert Atmosphere (N2/Ar Purge) setup->inert charge 3. Charge Initial Reagents & Solvent inert->charge temp_set 4. Controlled Heating or Cooling to Setpoint charge->temp_set addition 5. Slow Addition of Limiting Reagent temp_set->addition maintain 6. Maintain Temperature & Monitor Exotherm addition->maintain sampling 7. In-Process Control (TLC / LC-MS) maintain->sampling cooldown 8. Controlled Cool-down sampling->cooldown quench 9. Quench Reaction cooldown->quench isolate 10. Product Isolation & Purification quench->isolate

Caption: A general experimental workflow for large-scale reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-2-chloropyridine and 2,5-dibromopyridine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Among the vast array of available heterocyclic scaffolds, halopyridines serve as versatile intermediates for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two widely used dihalopyridines: 5-Bromo-2-chloropyridine and 2,5-dibromopyridine (B19318). By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in their synthetic strategies.

Executive Summary

The reactivity of this compound and 2,5-dibromopyridine is primarily dictated by the nature and position of the halogen substituents on the pyridine (B92270) ring. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-Br > C-Cl. Consequently, this compound offers a platform for selective functionalization, with the C-Br bond at the 5-position being significantly more reactive than the C-Cl bond at the 2-position. This allows for sequential couplings, where the more reactive site can be addressed under milder conditions.

In contrast, 2,5-dibromopyridine possesses two C-Br bonds at electronically distinct positions. The C2-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. However, achieving high regioselectivity can be challenging and is highly dependent on the choice of catalyst, ligand, and reaction conditions. For nucleophilic aromatic substitution (SNAr) reactions, the 2-position of the pyridine ring is inherently more activated towards nucleophilic attack in both substrates.

Comparative Reactivity in Cross-Coupling Reactions

The differential reactivity of these two building blocks is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice between this compound and 2,5-dibromopyridine can lead to distinct outcomes.

This compound typically undergoes selective coupling at the more reactive C-Br bond at the 5-position, leaving the C-Cl bond at the 2-position intact for subsequent transformations.

2,5-dibromopyridine can undergo mono- or di-arylation. Achieving selective mono-arylation at the more reactive C2 position requires careful control of reaction conditions, such as using a slight excess of the boronic acid and shorter reaction times.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Product(s)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane (B91453)/H₂O90122-Chloro-5-phenylpyridine~85
2,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O10042-Phenyl-5-bromopyridine75
2,5-DibromopyridinePhenylboronic acid (2.5 equiv)Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100242,5-Diphenylpyridine>90
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds. The regioselectivity and reactivity of the two dihalopyridines can differ significantly.

This compound can undergo amination at either position depending on the reaction conditions. While cross-coupling reactions favor the C5 position, nucleophilic aromatic substitution pathways can lead to reaction at the C2 position. Specific catalyst systems can also favor amination at the C2 position.

2,5-dibromopyridine generally undergoes mono-amination at the more reactive C2 position. Achieving high selectivity requires careful control over stoichiometry and reaction conditions.

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
This compoundMorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene80184-(2-Chloropyridin-5-yl)morpholine96
2,5-DibromopyridineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene80164-(5-Bromopyridin-2-yl)morpholine~80-90
Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated pyridines. The reactivity trend of C-Br > C-Cl is also prominent in this transformation.

This compound selectively undergoes alkynylation at the C5-Br bond under standard Sonogashira conditions.

2,5-dibromopyridine can be selectively mono-alkynylated at the C2 position, providing a valuable intermediate for further diversification.

SubstrateCoupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
This compoundPhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF8062-Chloro-5-(phenylethynyl)pyridine~80-90
2,5-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6052-(Phenylethynyl)-5-bromopyridine~85

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[1]

This compound , with a chlorine atom at the activated 2-position, readily undergoes SNAr with various nucleophiles. The C-Cl bond is significantly more prone to substitution than the C-Br bond at the 5-position.

2,5-dibromopyridine also undergoes SNAr preferentially at the 2-position. The reactivity of the C2-Br bond is enhanced by the adjacent nitrogen atom.

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)ProductYield (%)
This compoundSodium Methoxide-Methanol6545-Bromo-2-methoxypyridine>95
2,5-DibromopyridineSodium Methoxide-Methanol6525-Bromo-2-methoxypyridine~90
This compoundMorpholineK₂CO₃DMF100124-(5-Bromopyridin-2-yl)morpholine~90

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks in a research setting.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane and water.

  • Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Regioselective Suzuki-Miyaura Coupling of 2,5-Dibromopyridine

Materials:

  • 2,5-Dibromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (6 mL)

  • Ethanol (1.5 mL)

  • Water (1.5 mL)

Procedure:

  • In a round-bottom flask, dissolve 2,5-dibromopyridine and the arylboronic acid in the toluene/ethanol/water mixture.

  • Add sodium carbonate and Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction for the consumption of the starting material and the formation of the mono-arylated product.

  • After cooling, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound and the amine, followed by the degassed toluene.

  • Stir the reaction mixture at 80-100 °C until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

General Protocol for Sonogashira Coupling of 2,5-Dibromopyridine

Materials:

  • 2,5-Dibromopyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • THF (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2,5-dibromopyridine, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC.

  • Once the reaction is complete, filter the mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution

Materials:

  • Dihalopyridine (1.0 mmol, 1.0 equiv)

  • Nucleophile (e.g., Sodium Methoxide, 1.2 equiv; or Morpholine, 2.0 equiv)

  • Solvent (e.g., Methanol or DMF)

  • Base (if required, e.g., K₂CO₃ for amine nucleophiles)

Procedure:

  • Dissolve the dihalopyridine in the appropriate solvent.

  • Add the nucleophile (and base, if necessary).

  • Stir the mixture at the desired temperature (from room temperature to reflux) until the reaction is complete.

  • Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a typical cross-coupling catalytic cycle, a decision-making workflow for selective functionalization, and a general experimental workflow.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oa_complex R-Pd(II)(X)Ln (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R-Pd(II)(Ar)Ln (Transmetalation Complex) oa_complex->trans_complex Transmetalation bx B(OR)₂(X) trans_complex->pd0 product R-Ar (Coupled Product) trans_complex->product Reductive Elimination reagents Ar-X boronic R-B(OR)₂ base Base

A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Selective Functionalization Workflow start Start with This compound q1 Desired reaction at C5 (Br)? start->q1 c5_reaction Mild Cross-Coupling (Suzuki, Sonogashira, etc.) q1->c5_reaction Yes c2_reaction_snar SNAr Reaction q1->c2_reaction_snar No (react at C2) intermediate 2-Chloro-5-substituted-pyridine c5_reaction->intermediate q2 Further reaction at C2 (Cl)? intermediate->q2 c2_reaction_harsh Forcing Cross-Coupling or SNAr q2->c2_reaction_harsh Yes final_product 2,5-Disubstituted Pyridine q2->final_product No c2_reaction_harsh->final_product c2_reaction_snar->final_product

Decision workflow for the selective functionalization of this compound.

Experimental Workflow start Start setup Reaction Setup (Reagents, Solvent, Catalyst) start->setup inert Inert Atmosphere (Evacuate & Backfill) setup->inert reaction Reaction (Heating & Stirring) inert->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

A general experimental workflow for a typical cross-coupling reaction.

Conclusion

References

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. Among these, the Suzuki-Miyaura and Stille couplings are paramount for the formation of carbon-carbon bonds. This guide provides an objective comparison of these two methods for the selective functionalization of 5-bromo-2-chloropyridine, a versatile building block in medicinal chemistry and materials science. The inherent reactivity difference between the C-Br and C-Cl bonds in this substrate allows for selective coupling, typically at the more reactive C5-position.

At a Glance: Performance Comparison

While direct, side-by-side comparative studies on this compound are not extensively documented in the reviewed literature, the following table summarizes the typical performance characteristics of Suzuki and Stille couplings based on known reactions of this and similar halo-pyridines.

ParameterSuzuki-Miyaura CouplingStille Coupling
Typical Yield Moderate to high (60-95% for similar substrates)Generally moderate to high (70-95% for similar substrates)
Substrate Scope Broad, tolerates many functional groups.Very broad, often tolerant of sensitive functional groups.[1]
Reagent Toxicity Organoboron reagents are generally considered to have low toxicity.Organotin reagents are highly toxic and require careful handling and disposal.[2]
Reaction Conditions Requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) for activation of the boronic acid.[3]Often proceeds under neutral conditions, though additives like Cu(I) salts can be beneficial.[2]
Byproduct Removal Boron-containing byproducts are generally water-soluble and easier to remove.[4]Tin-containing byproducts can be challenging to remove, often requiring specific workup procedures like a potassium fluoride (B91410) wash.[5]

Delving into the Chemistry: Catalytic Cycles

Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination.[4] The key difference lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.

Suzuki_Coupling cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product Ar-X Ar-X R-B(OR)2 R-B(OR)2 Base Base

Catalytic cycle for the Suzuki-Miyaura coupling.

Stille_Coupling cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnR'3) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product Ar-X Ar-X R-SnR'3 R-SnR'3

Catalytic cycle for the Stille coupling.

Experimental Protocols

The following are generalized protocols for the Suzuki and Stille couplings of this compound, selective for the C5 position. Optimization of the reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling: General Protocol

This protocol is based on procedures for similar halopyrimidines and bromopyridines.[3][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)[3]

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene, DMF)[3]

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[3]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[3]

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, water (e.g., 1 mL).[3]

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Stille Coupling: General Protocol

This protocol is a generalized procedure for the Stille coupling of an aryl bromide.[5]

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]

  • Anhydrous, degassed solvent (e.g., Toluene, DMF)[5][7]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction flask under an inert atmosphere, combine this compound (1.0 eq) and the organostannane reagent (1.1 eq).[5]

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).[5]

  • Add the anhydrous solvent like DMF.[5]

  • Heat the mixture (e.g., to 100 °C) and stir until the reaction is complete, as determined by an appropriate monitoring technique (e.g., TLC, GC-MS).[5]

  • Cool the reaction mixture to room temperature.

  • The workup typically involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride to remove tin byproducts.[5]

  • The product is then isolated and purified by column chromatography.

Logical Workflow for Method Selection

The choice between Suzuki and Stille coupling often depends on a variety of factors beyond just the chemical transformation itself. The following workflow can aid in the decision-making process.

Decision_Workflow start Start: Functionalization of This compound toxicity_check Are organotin toxicity and byproduct removal a major concern? start->toxicity_check suzuki Prefer Suzuki Coupling toxicity_check->suzuki Yes functional_group_check Does the substrate have base-sensitive functional groups? toxicity_check->functional_group_check No stille Consider Stille Coupling functional_group_check->stille Yes boronic_acid_stability Is the corresponding boronic acid stable and available? functional_group_check->boronic_acid_stability No boronic_acid_stability->suzuki Yes boronic_acid_stability->stille No

Decision-making workflow for selecting a cross-coupling method.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the selective functionalization of this compound at the C5-position. The Suzuki coupling is often the preferred method due to the lower toxicity of the boron-containing reagents and the relative ease of byproduct removal.[4] However, the Stille coupling's tolerance for a wide range of functional groups and its typically anhydrous, base-free conditions can make it a superior choice for complex or sensitive substrates.[1] The ultimate decision will depend on the specific requirements of the synthetic target, including functional group compatibility, scalability, and safety considerations.

References

A Comparative Guide to the NMR Validation of 5-Bromo-2-chloropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of reaction products is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of the validation of common reaction products of 5-Bromo-2-chloropyridine using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparison of products obtained through common cross-coupling and organometallic reactions with those synthesized via alternative routes, supported by experimental data and detailed protocols.

Introduction to Reactions of this compound

This compound is a versatile building block in organic synthesis, offering two distinct reactive sites for functionalization. The bromine atom at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the chlorine atom at the 2-position can also participate in various transformations, including nucleophilic aromatic substitution and other cross-coupling reactions under specific conditions. Grignard reactions can also be employed to introduce alkyl or aryl groups, typically at the more labile bromine-bearing carbon.

This guide will focus on two primary reaction types and their validation:

  • Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with phenylboronic acid to yield 2-chloro-5-phenylpyridine.

  • Grignard Reaction: The reaction with methylmagnesium bromide to yield 2-chloro-5-methylpyridine.

We will compare the NMR data of these products with those obtained from an alternative synthetic strategy, namely the chlorination of a corresponding pyridone precursor.

Data Presentation: NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR data for the starting material, the reaction products, and the intermediates of the alternative synthesis route. This allows for a clear comparison of the spectral features that confirm the identity of the synthesized compounds.

Table 1: ¹H and ¹³C NMR Data for this compound and its Reaction Products

CompoundSynthesis Route¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound Starting Material8.32 (d, J=2.5 Hz, 1H), 7.80 (dd, J=8.5, 2.5 Hz, 1H), 7.30 (d, J=8.5 Hz, 1H)151.8, 147.9, 141.2, 125.1, 119.4
2-chloro-5-phenylpyridine Suzuki Coupling8.65 (d, J=2.4 Hz, 1H), 7.85 (dd, J=8.4, 2.4 Hz, 1H), 7.55-7.35 (m, 6H)151.1, 149.2, 138.5, 135.9, 134.8, 129.2, 128.6, 127.1, 124.0
2-chloro-5-methylpyridine Grignard Reaction8.18 (d, J=2.5 Hz, 1H), 7.45 (dd, J=8.5, 2.5 Hz, 1H), 7.13 (d, J=8.5 Hz, 1H), 2.27 (s, 3H)150.5, 148.7, 139.1, 130.2, 123.5, 17.9

Table 2: ¹H and ¹³C NMR Data for the Alternative Synthesis of 2-chloro-5-phenylpyridine

CompoundRole in Synthesis¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
5-phenyl-2(1H)-pyridone Precursor7.71 (d, J=2.7 Hz, 1H), 7.55-7.30 (m, 6H), 6.65 (d, J=9.4 Hz, 1H)164.5, 141.2, 138.9, 135.5, 129.1, 128.3, 126.8, 121.1, 118.9
2-chloro-5-phenylpyridine Final Product8.65 (d, J=2.4 Hz, 1H), 7.85 (dd, J=8.4, 2.4 Hz, 1H), 7.55-7.35 (m, 6H)151.1, 149.2, 138.5, 135.9, 134.8, 129.2, 128.6, 127.1, 124.0

Mandatory Visualization

The following diagrams illustrate the reaction pathways and the general workflow for NMR-based product validation.

Reaction_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_grignard Grignard Reaction cluster_alternative Alternative Synthesis start_suzuki This compound reagent_suzuki Phenylboronic acid, Pd catalyst, Base start_suzuki->reagent_suzuki product_suzuki 2-chloro-5-phenylpyridine reagent_suzuki->product_suzuki start_grignard This compound reagent_grignard 1. Mg, THF 2. MeBr start_grignard->reagent_grignard product_grignard 2-chloro-5-methylpyridine reagent_grignard->product_grignard start_alt 5-phenyl-2(1H)-pyridone reagent_alt POCl₃ start_alt->reagent_alt product_alt 2-chloro-5-phenylpyridine reagent_alt->product_alt

Reaction pathways for the synthesis of substituted 2-chloropyridines.

NMR_Validation_Workflow A Perform Chemical Reaction B Work-up and Purify Crude Product A->B C Prepare NMR Sample (Dissolve in deuterated solvent, e.g., CDCl₃) B->C D Acquire ¹H and ¹³C NMR Spectra C->D E Process Spectra (Fourier transform, phase correction, baseline correction) D->E F Analyze Spectra (Chemical shifts, integration, multiplicity, coupling constants) E->F G Compare with Expected Data (Reactant, expected product, literature values) F->G H Structural Confirmation G->H

General workflow for NMR-based validation of reaction products.

Experimental Protocols

1. Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), 1,4-dioxane (B91453) (8 mL), and water (2 mL).

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed 1,4-dioxane and water.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-chloro-5-phenylpyridine.

2. Grignard Reaction of this compound with Methylmagnesium Bromide

  • Materials: Magnesium turnings (1.5 mmol), iodine (a small crystal), anhydrous tetrahydrofuran (B95107) (THF, 10 mL), this compound (1.0 mmol), and methylmagnesium bromide (1.2 mmol in THF).

  • Procedure:

    • Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere.

    • Add a solution of this compound in anhydrous THF dropwise to the magnesium suspension. Gentle heating may be required to initiate the Grignard reagent formation.

    • After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C.

    • Add the methylmagnesium bromide solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield 2-chloro-5-methylpyridine.[1]

3. Alternative Synthesis: Chlorination of 5-phenyl-2(1H)-pyridone

  • Materials: 5-phenyl-2(1H)-pyridone (1.0 mmol) and phosphorus oxychloride (POCl₃, 3.0 mL).

  • Procedure:

    • In a round-bottom flask, add 5-phenyl-2(1H)-pyridone to an excess of phosphorus oxychloride.[2]

    • Reflux the mixture for 3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of NaHCO₃.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-chloro-5-phenylpyridine.

NMR Validation Protocol

  • Sample Preparation: Accurately weigh a small amount of the purified product (5-10 mg) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

  • Data Processing and Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) for all signals in both ¹H and ¹³C spectra.

  • Structural Confirmation: Compare the obtained spectral data with the expected values for the target structure and the data of the starting materials. The disappearance of signals corresponding to the starting material and the appearance of new signals consistent with the product confirm the transformation. For instance, in the Suzuki coupling, the disappearance of the signal for the bromine-bound proton and the appearance of signals corresponding to the new phenyl group are key indicators. In the alternative synthesis, the shift of the pyridone ring protons and carbons upon chlorination provides confirmation.

References

A Comparative Guide to HPLC and LC-MS Analysis of 5-Bromo-2-chloropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyridine (B92270) derivatives, the accurate analysis of reaction mixtures is paramount. 5-Bromo-2-chloropyridine is a key building block in the synthesis of numerous pharmaceutical compounds. Monitoring the progress of reactions involving this intermediate and identifying potential impurities is crucial for process optimization and ensuring the quality of the final product. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound reaction mixtures.

Methodology Comparison: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis. HPLC-UV is a robust and widely accessible technique suitable for routine analysis, such as monitoring reaction progress and quantifying the main components when impurities are known and well-separated. LC-MS, on the other hand, offers higher sensitivity and specificity, making it indispensable for identifying unknown impurities and confirming the identity of reaction products through mass-to-charge ratio (m/z) determination.

While reversed-phase HPLC is a common technique for the analysis of pyridine derivatives, the hydrophilic nature of some of these compounds may necessitate the use of ion-pairing reagents. However, such reagents are often not compatible with mass spectrometry. Therefore, methods employing volatile mobile phase modifiers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred for LC-MS applications.[1]

Experimental Protocols

Detailed experimental protocols for both HPLC-UV and LC-MS methods are provided below. These protocols are designed to offer a starting point for method development and can be optimized based on the specific reaction mixture and analytical instrumentation.

Protocol 1: Reversed-Phase HPLC-UV Method

This method is suitable for the routine monitoring of the consumption of this compound and the formation of the main product.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 30-70% B

    • 15-20 min: 70% B

    • 20-22 min: 70-30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (70:30 Water:Acetonitrile) to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS Method for Impurity Profiling

This method is designed for the identification and characterization of potential impurities and byproducts in the reaction mixture.

Instrumentation:

  • LC-MS system (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 50-500

Data Presentation and Comparison

The following table summarizes the expected retention times and mass-to-charge ratios for this compound and a selection of potential impurities that may arise during its synthesis or subsequent reactions. These impurities can include isomers, starting materials, and byproducts from common synthetic transformations like Suzuki or Sonogashira couplings.

CompoundExpected Retention Time (HPLC-UV, min)Expected Retention Time (LC-MS, min)[M+H]+ (m/z)
2-Hydroxy-5-bromopyridine4.25.1173.9/175.9
This compound12.5 14.8 191.9/193.9
2,5-Dibromopyridine13.115.5235.9/237.9/239.9
2-Chloro-5-phenylpyridine14.516.8190.0

Visualizing the Analytical Workflow

The selection of an appropriate analytical technique is a critical step in the analysis of reaction mixtures. The following diagram illustrates a logical workflow for choosing between HPLC-UV and LC-MS based on the analytical goals.

analytical_workflow Analytical Method Selection Workflow start Start: Analyze this compound Reaction Mixture quantify_known Goal: Quantify known compounds (starting material, product)? start->quantify_known hplc_uv Use HPLC-UV for routine analysis quantify_known->hplc_uv Yes identify_unknown Goal: Identify unknown impurities or confirm identity? quantify_known->identify_unknown No end End: Report Results hplc_uv->end identify_unknown->hplc_uv No lc_ms Use LC-MS for detailed characterization and impurity profiling identify_unknown->lc_ms Yes lc_ms->end

Caption: A decision-making workflow for selecting between HPLC-UV and LC-MS.

References

A Comparative Guide to Palladium Catalysts for 5-Bromo-2-chloropyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. 5-Bromo-2-chloropyridine is a versatile building block, offering two distinct reaction sites for palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the C-Br and C-Cl bonds—generally C-Br being more reactive—allows for selective coupling, primarily at the 5-position.[1] This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by experimental data to inform catalyst selection and optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of palladium catalyst and ligands is critical for achieving high yields and selectivity. Below is a comparison of common catalyst systems for the coupling of this compound with arylboronic acids.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane (B91453)/H₂O80-100-Good
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane/H₂O10012Good
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-High
PdCl₂(dppf)-Na₂CO₃1,4-Dioxane--Good

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, crucial for the synthesis of a vast number of biologically active compounds. The selection of a suitable palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand is paramount for efficient coupling.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene80-110--
Pd₂(dba)₃XantphosNaOtBuToluene100--
Pd(OAc)₂XPhosNaOtBuToluene---

Note: Specific yield data for the Buchwald-Hartwig amination of this compound is less commonly reported in direct comparative studies; however, the listed catalyst systems are widely cited for high efficiency with similar substrates.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C-C triple bonds between aryl halides and terminal alkynes. This reaction is typically co-catalyzed by a copper(I) salt.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄CuIEt₃NDMF--Good
PdCl₂(PPh₃)₂CuIi-Pr₂NHTHF--High
PdCl₂(PPh₃)₂CuIEt₃NTHF60-704-12Good

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. The following are representative experimental protocols for the coupling reactions of this compound.

Suzuki-Miyaura Coupling Protocol (using Pd(PPh₃)₄)
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Stir the mixture at 90 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1]

Buchwald-Hartwig Amination Protocol (using Pd₂(dba)₃/XPhos)
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.), followed by anhydrous, degassed toluene.

  • Reaction: Stir the mixture at 100 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.[2]

Sonogashira Coupling Protocol (using PdCl₂(PPh₃)₂/CuI)
  • Reaction Setup: In a reaction flask, combine this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add anhydrous, degassed THF, followed by triethylamine (B128534) (2.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at 60-70 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. The filtrate is then subjected to a standard aqueous workup, and the crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the experimental and logical processes involved, the following diagrams are provided.

Palladium_Catalyzed_Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: This compound Coupling Partner Base setup Combine Reagents & Catalyst under Inert Atmosphere reagents->setup catalyst Catalyst System: Pd Precursor Ligand (if applicable) catalyst->setup solvent Degassed Solvent solvent->setup heating Heat to Reaction Temperature setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete quench Quench Reaction monitoring->quench Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

A generalized experimental workflow for palladium-catalyzed cross-coupling.

Catalyst_Selection_Logic cluster_suzuki Suzuki-Miyaura Options cluster_buchwald Buchwald-Hartwig Options cluster_sonogashira Sonogashira Options start Desired Transformation? suzuki C-C Bond (Suzuki) start->suzuki buchwald C-N Bond (Buchwald-Hartwig) start->buchwald sonogashira C-C Triple Bond (Sonogashira) start->sonogashira pd_pph3_4 Pd(PPh₃)₄ (Standard, reliable) suzuki->pd_pph3_4 pd_buchwald Pd₂(dba)₃ or Pd(OAc)₂ + Buchwald Ligand (Higher activity for challenging substrates) suzuki->pd_buchwald pd2_dba3_ligand Pd₂(dba)₃ + Bulky Ligand (e.g., BINAP, Xantphos) buchwald->pd2_dba3_ligand pd_oac2_ligand Pd(OAc)₂ + Bulky Ligand (e.g., XPhos) buchwald->pd_oac2_ligand pd_pph3_4_cu Pd(PPh₃)₄ / CuI (Classic conditions) sonogashira->pd_pph3_4_cu pdcl2_pph3_2_cu PdCl₂(PPh₃)₂ / CuI (Stable, effective precursor) sonogashira->pdcl2_pph3_2_cu

A decision tree for initial catalyst system selection.

References

A Comparative Study on the Leaving Group Ability of Bromide vs. Chloride in Pyridine Systems for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the construction of novel pharmaceutical compounds, the strategic selection of a leaving group for nucleophilic aromatic substitution (SNAr) on a pyridine (B92270) scaffold is a critical parameter influencing reaction efficiency and yield. This guide provides an objective, data-driven comparison of the leaving group abilities of bromide (Br) and chloride (Cl) on pyridine rings, offering valuable insights for reaction design and optimization.

Executive Summary

Contrary to the trend observed in aliphatic SN2 reactions where bromide is a superior leaving group to chloride, in nucleophilic aromatic substitution on pyridine systems, chloride and bromide exhibit remarkably similar reactivity.[1][2] This phenomenon, often referred to as the "element effect" in SNAr, is attributed to the rate-determining step typically being the initial nucleophilic attack on the aromatic ring, rather than the subsequent departure of the leaving group.[3][4] Experimental kinetic data on 2-substituted N-methylpyridinium ions demonstrates that the reaction rates for chloro- and bromopyridinium substrates are nearly identical.[1] This guide will present the supporting experimental data, detail the methodologies for assessing this reactivity, and provide a mechanistic overview.

Data Presentation: Quantitative Comparison of Leaving Group Ability

The following table summarizes the kinetic data from a study on the nucleophilic aromatic substitution of 2-substituted N-methylpyridinium ions with piperidine (B6355638) in methanol (B129727). The third-order rate constants (k3) clearly illustrate the comparable reactivity of the bromo and chloro-substituted pyridinium (B92312) salts.

Table 1: Kinetic Parameters for the Reaction of 2-Halo-N-methylpyridinium Ions with Piperidine in Methanol [1]

Leaving Group (X) in 2-X-N-methylpyridiniumThird-Order Rate Constant (k3) / 10-4 M-2s-1
-Cl1.8 ± 0.1
-Br1.7 ± 0.1

The data indicates that there is no significant difference in the reaction rate when either chloride or bromide is the leaving group under these SNAr conditions.

Mechanistic Insight

The generally accepted mechanism for nucleophilic aromatic substitution on a pyridine ring is a two-step addition-elimination process. The position of the leaving group is critical, with substitution being highly favored at the 2- and 4-positions. This is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

SNAr_Mechanism sub 2-Halopyridine (X = Br or Cl) ts1 Transition State 1 sub->ts1 + Nu⁻ nuc Nucleophile (Nu⁻) mc Meisenheimer Complex (Rate-Determining Step) ts1->mc k₁ (slow) ts2 Transition State 2 mc->ts2 k₂ (fast) prod 2-Substituted Pyridine ts2->prod lg Leaving Group (X⁻) ts2->lg

Caption: SNAr mechanism on a 2-halopyridine.

Experimental Protocols

The following are representative experimental protocols for the kinetic analysis of the SNAr reaction of halopyridines.

Preparation of N-Methylpyridinium Salts
  • Materials: 2-chloropyridine (B119429) or 2-bromopyridine, iodomethane (B122720).

  • Procedure: The respective 2-halopyridine is reacted with an excess of iodomethane in a suitable solvent, such as acetone (B3395972) or acetonitrile, at room temperature. The reaction mixture is stirred for 24-48 hours. The resulting N-methylpyridinium iodide salt precipitates and can be collected by filtration, washed with cold solvent, and dried under vacuum.[1]

Kinetic Measurements by NMR Spectroscopy

This method allows for the direct monitoring of substrate disappearance and product formation.

  • Materials: 2-chloro-N-methylpyridinium iodide or 2-bromo-N-methylpyridinium iodide, piperidine, deuterated methanol (CD3OD).

  • Procedure:

    • A stock solution of the N-methylpyridinium salt in CD3OD is prepared.

    • A stock solution of piperidine in CD3OD is also prepared.

    • The reactions are carried out under pseudo-first-order conditions with a large excess of piperidine.

    • The reaction is initiated by mixing the pyridinium salt solution with the piperidine solution directly in an NMR tube at a constant temperature.

    • 1H NMR spectra are recorded at regular time intervals.

    • The concentrations of the substrate and product are determined by integrating the signals of their aromatic protons.

    • The pseudo-first-order rate constant (kobs) is obtained by plotting ln[substrate] versus time. The third-order rate constant can then be calculated from kobs.[1]

Kinetic Measurements by UV-Vis Spectrophotometry

This method is suitable when the product has a different UV-Vis absorption spectrum from the reactants.

  • Materials: 2-halopyridine, nucleophile (e.g., a biothiol), buffer solutions, spectrophotometer with a temperature-controlled cell holder.

  • Procedure:

    • Reactions are conducted under pseudo-first-order conditions with the nucleophile in large excess.

    • The reaction is initiated by injecting a small volume of a stock solution of the 2-halopyridine into the solution containing the nucleophile in a cuvette.

    • The formation of the product is monitored by measuring the increase in absorbance at a specific wavelength where the product absorbs maximally.

    • Pseudo-first-order rate coefficients (kobs) are determined using the spectrophotometer's kinetic software.[5][6]

Logical Workflow for Leaving Group Comparison

The following diagram illustrates the logical workflow for a comparative study of leaving group ability in the SNAr of halopyridines.

workflow cluster_prep Substrate Preparation cluster_reaction Kinetic Experiments cluster_analysis Data Analysis prep_cl Synthesize 2-Chloro- N-methylpyridinium react_cl React with Piperidine in Methanol (Cl) prep_cl->react_cl prep_br Synthesize 2-Bromo- N-methylpyridinium react_br React with Piperidine in Methanol (Br) prep_br->react_br monitor_cl Monitor Reaction (e.g., NMR) react_cl->monitor_cl monitor_br Monitor Reaction (e.g., NMR) react_br->monitor_br calc_cl Calculate Rate Constant (k_Cl) monitor_cl->calc_cl calc_br Calculate Rate Constant (k_Br) monitor_br->calc_br compare Compare k_Cl and k_Br calc_cl->compare calc_br->compare

Caption: Workflow for comparing Br and Cl leaving groups.

Conclusion

The experimental evidence strongly indicates that for nucleophilic aromatic substitution reactions on pyridine rings, bromide and chloride are comparable in their leaving group ability.[1] This is a crucial consideration for medicinal and process chemists, as the choice between a bromo- or chloro-substituted pyridine can often be based on factors such as cost and availability of starting materials, rather than a significant difference in reactivity for SNAr. However, it is important to note that for other reaction types, such as palladium-catalyzed cross-couplings, bromopyridines are generally more reactive.[7] Therefore, the choice of halogen should always be made in the context of the specific transformation being performed.

References

A Researcher's Guide to Confirming Regioselectivity in Reactions of 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of di-substituted pyridines is a critical step in the synthesis of complex molecules and novel pharmaceutical agents. This guide provides an in-depth comparison of common reactions involving 5-bromo-2-chloropyridine, focusing on the factors that determine regioselectivity. Supported by experimental data, this document serves as a practical tool for predicting and confirming the outcomes of your synthetic strategies.

The distinct electronic and steric environments of the bromine and chlorine substituents on the pyridine (B92270) ring allow for selective reactions, primarily dictated by the choice of reaction type and conditions. Generally, palladium-catalyzed cross-coupling reactions favor substitution at the more reactive C-Br bond at the 5-position, while nucleophilic aromatic substitution preferentially occurs at the electron-deficient C-Cl bond at the 2-position.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond dissociation energy of C-Br is lower than that of C-Cl, making the C-Br bond more susceptible to cleavage by the palladium catalyst. This inherent difference in reactivity is the primary driver for the observed regioselectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. In the case of this compound, the reaction with arylboronic acids selectively occurs at the C5 position.[1] This is attributed to the preferential oxidative addition of the palladium catalyst to the weaker C-Br bond.

A mixture of this compound (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane (B91453) and water is heated at 90 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the desired 5-aryl-2-chloropyridine is isolated after workup and purification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. When this compound is subjected to this reaction, amination occurs with high selectivity at the C5 position, leaving the C2-chloro group intact for potential further transformations. A study demonstrated that the amination of this compound using a palladium-Xantphos catalyst system resulted in the formation of 5-amino-2-chloropyridine (B41692) with a high degree of regioselectivity.

ReactantAmineCatalyst SystemProduct (Major)Product (Minor)Selectivity (C5:C2)Yield (Major)
This compoundVarious aminesPd₂(dba)₃ / Xantphos5-Amino-2-chloropyridine2-Amino-5-bromopyridine97:396%

To a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in toluene, Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) are added. The mixture is heated under an inert atmosphere. The reaction is monitored, and upon completion, the 5-amino-2-chloropyridine product is isolated.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide. Consistent with the reactivity trend observed in other palladium-catalyzed cross-coupling reactions, the Sonogashira coupling of this compound is expected to proceed selectively at the C5-Br bond.

In a reaction flask under an inert atmosphere, this compound (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a copper(I) co-catalyst like CuI (10 mol%) are combined in a suitable solvent such as DMF with an amine base (e.g., triethylamine, 2.0 equiv.). The reaction mixture is stirred, typically at elevated temperatures, until completion to yield the 5-alkynyl-2-chloropyridine product.

Nucleophilic Aromatic Substitution (SNAr): A Shift in Reactivity

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) on the pyridine ring is governed by electronic effects. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[2][3] The C2-chloro substituent in this compound is therefore activated towards displacement by nucleophiles.

The mechanism involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. Attack at the C2 or C4 position allows for delocalization of the negative charge onto the electronegative nitrogen atom, which is a stabilizing factor.[2][3]

ReactantNucleophileProductYield
This compoundSodium Methoxide (B1231860)5-Bromo-2-methoxypyridine (B44785)High (Specific yield not reported)

This compound is treated with a nucleophile, such as sodium methoxide in methanol. The reaction mixture is typically heated to facilitate the substitution. The progress of the reaction is monitored, and upon completion, the 5-bromo-2-methoxypyridine product is isolated and purified.

Visualizing Reaction Pathways

To further clarify the regioselective principles, the following diagrams illustrate the key reaction pathways.

Palladium_Catalyzed_Cross_Coupling This compound This compound Intermediate Oxidative Addition Intermediate This compound->Intermediate + Pd(0)L_n (Selective at C-Br) Pd(0)L_n Pd(0)L_n Intermediate->Pd(0)L_n Product_C5 5-Substituted-2-chloropyridine Intermediate->Product_C5 Reductive Elimination Nu Coupling Partner (e.g., ArB(OH)₂, R-NH₂, R-C≡CH) Nu->Intermediate Transmetalation/ Amine Coordination

Caption: General workflow for palladium-catalyzed cross-coupling of this compound.

SNAr_Reaction This compound This compound Meisenheimer_Complex Meisenheimer Complex This compound->Meisenheimer_Complex + Nucleophile (Attack at C2) Nucleophile Nucleophile Product_C2 2-Substituted-5-bromopyridine Meisenheimer_Complex->Product_C2 Elimination of Cl⁻

Caption: Mechanism of nucleophilic aromatic substitution on this compound.

Conclusion

The regioselectivity of reactions involving this compound is a well-defined and predictable aspect of its chemistry, crucial for the strategic design of multi-step syntheses. By understanding the underlying principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can confidently select the appropriate reaction conditions to achieve the desired substitution pattern. The provided experimental protocols and comparative data offer a solid foundation for the successful and selective functionalization of this versatile building block in the pursuit of novel chemical entities.

References

Purity Analysis of Commercially Available 5-Bromo-2-chloropyridine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that can significantly impact the outcome of a chemical synthesis, influencing reaction efficiency, yield, and the impurity profile of the final product. 5-Bromo-2-chloropyridine is a versatile building block widely used in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comparative analysis of the purity of commercially available this compound, supported by publicly available data from various suppliers. We also detail common analytical methods for purity assessment and discuss potential alternatives.

Comparison of Commercial this compound

The purity of this compound can vary between suppliers. While a comprehensive, independent experimental comparison is not publicly available, data from supplier specifications and certificates of analysis provide valuable insights into the expected purity levels. The most common analytical techniques cited for purity determination are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

SupplierStated PurityAnalysis MethodReference
MedchemExpress99.99%HPLC[1]
Tokyo Chemical Industry (TCI)>98.0%GC
Sigma-Aldrich95%Not specified
BLD PharmNot specifiedNMR, HPLC, LC-MS, UPLC available[2]
Jubilant IngreviaNot specifiedNot specified[3]

It is important to note that the stated purity can be based on different analytical methods and calculations. For critical applications, it is always recommended to obtain a lot-specific certificate of analysis from the supplier, which will provide more detailed information about the purity and the methods used for its determination.

Common Impurities

While specific impurity profiles for commercially available this compound are not extensively published, potential impurities can be inferred from its synthesis routes. Common synthetic pathways often involve the halogenation of pyridine (B92270) derivatives.[4] Potential impurities could include:

  • Isomeric impurities: Positional isomers such as 3-bromo-2-chloropyridine (B150940) or 5-bromo-3-chloropyridine.

  • Starting materials: Unreacted starting materials from the synthesis process.

  • Byproducts of halogenation: Di-brominated or di-chlorinated pyridine species.

  • Residual solvents: Solvents used during the synthesis and purification process.

A thorough purity analysis should aim to identify and quantify these potential impurities.

Experimental Protocols for Purity Analysis

A combination of chromatographic and spectroscopic techniques is often employed for a comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method is typically suitable.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (both may contain 0.1% trifluoroacetic acid or formic acid) is a common choice for pyridine derivatives.

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). Prepare the sample to be analyzed at a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: Monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Gas Chromatography (GC)

GC is another powerful technique for purity analysis, particularly for volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.

  • Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Injector temperature: 250 °C

    • Detector temperature: 280 °C

    • Oven temperature program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the separation of all components.

    • Carrier gas: Helium or Nitrogen.

  • Analysis: Inject the sample. The purity is calculated based on the relative peak areas. GC-MS can be used to identify unknown impurities by their mass spectra.

Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is an essential tool for structural confirmation and can also be used for a quantitative purity assessment. A Certificate of Analysis for high-purity this compound will often state that the ¹H NMR spectrum is consistent with the structure.[1]

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct NMR signal.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: The purity can be calculated by comparing the integral of a characteristic signal of this compound to the integral of the internal standard.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination cluster_3 Reporting prep Weigh and dissolve sample hplc HPLC Analysis prep->hplc gc GC Analysis prep->gc nmr NMR Analysis prep->nmr data_analysis Integrate Peaks / Compare Signals hplc->data_analysis gc->data_analysis nmr->data_analysis purity_calc Calculate Purity data_analysis->purity_calc report Generate Certificate of Analysis purity_calc->report

Caption: A generalized workflow for the purity analysis of this compound.

Alternatives to this compound

The choice of a building block in organic synthesis is often dictated by its reactivity, selectivity, and cost. For applications involving cross-coupling reactions, several alternatives to this compound exist, each with its own advantages and disadvantages.

5-Bromo-2-chloropyrimidine

For researchers working with pyrimidine (B1678525) scaffolds, 5-Bromo-2-chloropyrimidine is a close analogue. The pyrimidine ring's electronic properties can influence reaction outcomes. In palladium-catalyzed reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization.[5]

2,5-Dibromopyridine

This symmetrical starting material can be useful when double functionalization is desired. However, achieving selective mono-functionalization can be more challenging compared to this compound and may require careful optimization of reaction conditions.

Other Halogenated Pyridines

A variety of other di- and tri-halogenated pyridines are commercially available, offering different reactivity patterns and substitution possibilities. The choice of a specific isomer will depend on the desired final product.

Conclusion

The purity of commercially available this compound can vary, with suppliers offering grades from 95% to over 99%. For applications where high purity is critical, it is essential to obtain lot-specific data and to consider performing in-house purity analysis using techniques such as HPLC, GC, and NMR. Understanding the potential impurities and having robust analytical methods in place are key to ensuring the quality and reproducibility of research and development in the pharmaceutical and chemical industries. When synthetic strategies allow, exploring alternative building blocks may also provide advantages in terms of reactivity, selectivity, or cost.

References

Safety Operating Guide

Safe Handling and Disposal of 5-Bromo-2-chloropyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and detailed disposal procedures for 5-Bromo-2-chloropyridine, ensuring laboratory safety and regulatory compliance. Adherence to these guidelines is critical for minimizing risks and protecting the environment. This information is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your EHS department for local and federal regulations.

I. Hazard Identification and Safety Data

This compound is a halogenated pyridine (B92270) derivative that requires careful handling due to its potential health hazards.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₅H₃BrClN
Molecular Weight192.44 g/mol N/A
Melting Point65-69 °C
AppearanceWhite to light yellow or light orange powder/crystal
GHS Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

II. Personal Protective Equipment (PPE)

When handling this compound, particularly during disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[2]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[3] If dust is generated, a respirator may be necessary.

III. Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.

Methodology:

  • Ensure Ventilation: If not already working in one, move to a chemical fume hood or a well-ventilated area.[3]

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust creation, and place it in a designated, labeled container for disposal.[1][3] For liquid spills, use an inert absorbent material to contain the spill.[3]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[3]

  • Waste Disposal: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined below.

IV. Proper Disposal Procedures

Improper disposal of this compound, such as discarding it in the regular trash or down the drain, is strictly prohibited.[3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[4][5]

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Dedicated Waste Container: Collect all waste containing this compound in a designated, compatible, and sealable container.[3]

    • Solid Waste: Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be placed in a designated solid waste container.

    • Liquid Waste: Unused solutions of this compound should be collected in a dedicated halogenated organic solvent waste container.[3] Do not mix with non-halogenated solvents.[3]

  • Container Labeling:

    • Clearly label the waste container with the full chemical name, "this compound," and the quantity of the waste.

    • Include the name and contact information of the principal investigator.[3]

  • Waste Storage:

    • Store hazardous waste containers in a designated, secure location. Use secondary containment to prevent spills and leaks.[3]

    • Keep waste containers tightly closed except when adding waste.[3]

    • Segregate incompatible wastes.

  • Final Disposal:

    • The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[3]

    • The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

V. Disposal Workflow Diagram

start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste by Type (Solid vs. Liquid) ppe->segregate solid_container 3a. Place Solid Waste in Designated Halogenated Solid Waste Container segregate->solid_container Solid Waste liquid_container 3b. Place Liquid Waste in Designated Halogenated Liquid Waste Container segregate->liquid_container Liquid Waste label_container 4. Securely Cap and Label Container with Chemical Name, PI Info, and Date solid_container->label_container liquid_container->label_container storage 5. Store in Designated Hazardous Waste Accumulation Area label_container->storage disposal_pickup 6. Arrange for Pickup by Licensed Hazardous Waste Disposal Company storage->disposal_pickup end End: Proper Disposal via Incineration disposal_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 5-Bromo-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloropyridine. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 53939-30-3

  • Molecular Formula: C₅H₃BrClN

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile).[3]Prevents skin contact, which can cause irritation.
Body Protection Laboratory coat, long pants, and closed-toe shoes.[2]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2][3] If dust is generated, a NIOSH-approved N95 dust mask or higher is necessary.Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[3]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1]

  • Designate a specific area for handling the compound to contain potential spills.

2. Donning Personal Protective Equipment:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

  • Avoid creating dust.

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Store locked up.[1]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.

  • Small Spills:

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[1]

    • Place the spilled material into a sealed, labeled container for disposal.[2]

    • Clean the spill area with an appropriate solvent, followed by soap and water.[2]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, compatible, and sealable container.[2]

    • This includes contaminated lab supplies such as gloves, weighing paper, and pipette tips.

  • Waste Segregation:

    • If dissolved in a solvent, dispose of it in a designated halogenated organic solvent waste container.[2] Do not mix with non-halogenated solvents.[2]

  • Container Labeling:

    • Clearly label the waste container with the full chemical name, "this compound," and the approximate quantity.

    • Include the principal investigator's name and contact information.[2]

  • Final Disposal:

    • The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]

    • The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

First Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Safe_Handling_Workflow_5_Bromo_2_chloropyridine cluster_key Workflow Stages prep Preparation & Engineering Controls - Verify fume hood, eyewash, and shower - Designate handling area ppe Don Personal Protective Equipment (PPE) - Goggles/Face shield - Nitrile gloves - Lab coat prep->ppe Proceed once ready handling Handling Operations - Weigh and transfer in fume hood - Avoid dust generation - Keep container closed ppe->handling Ready for handling storage Storage - Cool, dry, well-ventilated area - Tightly sealed container - Away from incompatibles handling->storage After use spill Spill Management - Evacuate (large spill) - Use spill kit (small spill) - Decontaminate area handling->spill If spill occurs disposal Waste Disposal - Collect in labeled, sealed container - Segregate halogenated waste - Professional disposal service handling->disposal Generate waste spill->disposal Collect spill waste key_prep Preparation key_op Operation key_contingency Contingency key_post Post-Operation

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.